5-Bromo-7-nitroindoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-7-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKXMHDXFLFIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001044 | |
| Record name | 5-Bromo-7-nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80166-90-1 | |
| Record name | 5-Bromo-7-nitroindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80166-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-nitroindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080166901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-7-nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-7-nitroindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-7-nitroindoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis protocol for 5-Bromo-7-nitroindoline, a key intermediate in the development of various pharmacologically active compounds. This document outlines the synthetic pathway, details the experimental procedures, and presents the relevant quantitative data in a clear and accessible format.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from indoline. The first step involves the bromination of the indoline ring at the 5-position, followed by a regioselective nitration at the 7-position.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound.
Synthesis of 5-Bromoindoline
The initial step involves the synthesis of 5-bromoindoline from indoline. Several methods have been reported, with a common approach being the direct bromination of an N-protected indoline followed by deprotection.
Protocol: A widely used method involves the bromination of 1-acetylindoline.
-
Acetylation of Indoline: Indoline is first protected with an acetyl group to prevent side reactions and to direct the bromination to the desired position.
-
Bromination: The N-acetylindoline is then brominated, typically using bromine in a suitable solvent like acetic acid.
-
Deacetylation: The resulting 1-acetyl-5-bromoindoline is subsequently deprotected (saponified) to yield 5-bromoindoline.
A reported procedure for the synthesis of 5-bromoindoline involves the reduction of 5-bromoindole using sodium cyanoborohydride in acetic acid.
Table 1: Reagents and Conditions for the Synthesis of 5-Bromoindoline from 5-Bromoindole
| Reagent/Parameter | Value |
| Starting Material | 5-Bromoindole |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) |
| Solvent | Glacial Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Work-up | pH adjustment to 8 with 1 M NaOH, filtration |
Synthesis of this compound
The second and final step is the regioselective nitration of 5-bromoindoline. The directing effects of the bromine atom and the amino group of the indoline ring guide the nitro group to the 7-position.
Protocol:
-
Dissolution: 5-Bromoindoline is dissolved in a suitable solvent, such as concentrated sulfuric acid, at a low temperature.
-
Nitration: A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise to the solution while maintaining a low temperature to control the reaction rate and prevent side reactions.
-
Quenching and Isolation: After the reaction is complete, the mixture is carefully poured onto ice to quench the reaction and precipitate the product. The solid product is then collected by filtration, washed, and dried.
Table 2: Reagents and Conditions for the Synthesis of this compound from 5-Bromoindoline
| Reagent/Parameter | Value |
| Starting Material | 5-Bromoindoline |
| Nitrating Agent | Nitric Acid/Sulfuric Acid |
| Solvent | Concentrated Sulfuric Acid |
| Temperature | 0-5 °C |
| Reaction Time | Varies (monitored by TLC) |
| Work-up | Quenching with ice, filtration |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the two-step synthesis.
Quantitative Data Summary
While specific yields can vary depending on the exact conditions and scale of the reaction, the following table provides a general overview of expected outcomes based on literature reports.
Table 3: Summary of Reaction Yields
| Reaction Step | Product | Typical Yield (%) |
| Synthesis of 5-Bromoindoline | 5-Bromoindoline | 80-95% |
| Synthesis of this compound | This compound | Varies |
Note: The yield for the nitration step is highly dependent on the reaction conditions and the purity of the starting material.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound. The two-step synthesis, involving the bromination of indoline followed by nitration, is a reliable method for obtaining this valuable intermediate. The provided experimental details and workflow diagrams are intended to assist researchers and scientists in the successful synthesis of this compound for applications in drug discovery and development. Careful control of reaction conditions, particularly temperature during the nitration step, is crucial for achieving a high yield and purity of the final product.
chemical properties of 5-Bromo-7-nitroindoline
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-7-nitroindoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a key intermediate in pharmaceutical research and organic synthesis.
Core Chemical Properties
This compound is a versatile chemical compound valued for its unique electronic and structural properties, which are conferred by the presence of both an electron-withdrawing nitro group and a halogen substituent on the indoline core. These features make it a valuable building block in the synthesis of more complex molecules.[1]
Physicochemical Data
The fundamental physico are summarized in the table below, providing a quantitative snapshot of the compound's characteristics.
| Property | Value | Source(s) |
| CAS Number | 80166-90-1 | [1][2][3] |
| Molecular Formula | C8H7BrN2O2 | [1][2][3] |
| Molecular Weight | 243.06 g/mol | [1][2][3] |
| Appearance | Orange to red solid; Red-orange to brown crystalline powder | [1][4] |
| Melting Point | 128-136°C | [2][3][4] |
| Boiling Point | 344.2 ± 42.0 °C (Predicted) | [2][4] |
| Density | 1.704 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Solubility | Insoluble in water. | [2][3][4] |
| Storage Conditions | Store at 2-8°C in a dark, dry, and well-sealed container. | [3][4] |
Reactivity and Applications
The bromine and nitro functional groups on the indoline ring significantly influence the compound's reactivity, making it a valuable intermediate.[1]
-
Pharmaceutical and Agrochemical Synthesis : It serves as a versatile building block for creating novel organic molecules with potential biological activity.[1][5]
-
Fluorescent Probes : The unique structure is utilized in the design of fluorescent probes for real-time biological imaging, which is critical in cellular biology and drug development.[1]
-
Medicinal Chemistry : It is a precursor for synthesizing complex indole derivatives, which are significant scaffolds in medicinal chemistry.[1]
-
Photoreactive Compounds : this compound is a key starting material for the synthesis of photoreactive compounds like 7-nitroindoline-S-thiocarbamates. These derivatives can undergo photolysis, making them useful as photocleavable protecting groups or "caged" compounds for the light-induced release of biologically active molecules.[6][7][8]
Photochemical Behavior
Derivatives of this compound, such as N-acyl-7-nitroindolines and 7-nitroindoline-S-thiocarbamates, exhibit interesting photoreactivity.[6][8] For instance, this compound-S-ethylthiocarbamate undergoes one- and two-photon photolysis.[6][7] The photolysis of this model compound with 350 nm light results in the formation of 5-bromo-7-nitrosoindoline, which exists in equilibrium with its dimeric forms.[6][7][8] This photoreactivity expands the utility of 7-nitroindoline derivatives in developing novel photocleavable compounds.[6][8]
A proposed mechanism for the photoactivation and subsequent nucleophilic cleavage of a this compound (Bni)-amide derivative is depicted below. In an aqueous environment, the intermediate generates a nitrosoindole, whereas in the presence of a nucleophile, a nitro-indoline is formed.[9][10]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Synthesis of this compound-(S-ethyl)-thiocarbamate
This protocol describes the synthesis of a photoreactive derivative starting from this compound.[7]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Argon atmosphere
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an argon atmosphere in a round-bottom flask.
-
Cool the resulting yellow-orange solution to 0°C.
-
Add anhydrous pyridine to the cooled solution.
Photolysis of 7-nitroindoline-S-thiocarbamates
This outlines the general procedure for studying the photoreactivity of this compound derivatives.[6][7]
Materials:
-
7-nitroindoline-S-thiocarbamate derivative (e.g., compound from 3.1)
-
Acetonitrile/water mixture (4:1 v/v)
-
Rayonet Photochemical Chamber Reactor with 350 nm UV lamps
-
UV-vis spectrophotometer
-
Argon atmosphere
Procedure:
-
Dissolve the thiocarbamate derivative in a 4:1 (v/v) mixture of acetonitrile and water under an argon atmosphere to a concentration of 0.8 mM.[7]
-
Place the solution in the Rayonet photoreactor, cooled to 25°C.
-
Illuminate the solution with 350 nm UV lamps.[7]
-
At set time intervals, withdraw aliquots of the solution.
-
Dilute the aliquots with the same solvent mixture.
-
Measure the UV-vis spectra of the diluted aliquots to monitor the progress of the photolysis.[7]
Safety Information
This compound is classified as harmful and an irritant.[2]
-
Hazard Codes : R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin).[2]
-
Safety Precautions : S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection).[2]
-
UN Number : UN2811.[3]
This document is intended for informational purposes for a technical audience. All laboratory work should be conducted in accordance with institutional safety protocols and with appropriate personal protective equipment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-BROMO-7-NITRO-2,3-DIHYDROINDOLE [chembk.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound CAS#: 80166-90-1 [amp.chemicalbook.com]
- 5. This compound | 80166-90-1 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
5-Bromo-7-nitroindoline: A Technical Guide for Researchers
CAS Number: 80166-90-1
This technical guide provides an in-depth overview of 5-Bromo-7-nitroindoline, a key intermediate in pharmaceutical research and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and insights into its applications.
Core Compound Data
This compound is a versatile chemical building block utilized in the synthesis of more complex molecules, particularly in the development of novel therapeutics and fluorescent probes.[1] Its chemical structure, characterized by the presence of a bromine atom and a nitro group on the indoline scaffold, imparts unique reactivity and properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 80166-90-1 | N/A |
| Molecular Formula | C₈H₇BrN₂O₂ | [2] |
| Molecular Weight | 243.06 g/mol | [2] |
| Appearance | Red-orange to brown crystalline powder | [2] |
| Melting Point | 133-136 °C | N/A |
| Purity | ≥97.5% to ≥98% (by GC or HPLC) | [2] |
| Solubility | Insoluble in water | N/A |
Suppliers
This compound is commercially available from various chemical suppliers. Researchers can procure this compound from the following vendors, among others:
| Supplier | Website |
| Chem-Impex | --INVALID-LINK-- |
| Thermo Scientific Chemicals | --INVALID-LINK-- |
| ChemicalBook | --INVALID-LINK-- |
Experimental Protocols
While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in the surveyed literature, its application as a starting material is well-documented. Below are detailed protocols for the synthesis of a key derivative and representative cross-coupling reactions, illustrating the utility of this compound in organic synthesis.
Synthesis of this compound-S-ethylthiocarbamate
This protocol details the synthesis of a photoreactive derivative starting from this compound, as described by Chavez et al. (2023).[2][3] This reaction demonstrates a practical application of the core compound.
Reaction Scheme:
A general reaction scheme for the synthesis of this compound-S-ethylthiocarbamate.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Thiophosgene (CSCl₂)
-
Carbon tetrachloride (CCl₄)
-
Ethylmagnesium bromide (EtMgBr), solution in THF
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Formation of the Isothiocyanate Intermediate:
-
To a solution of this compound in anhydrous THF at 0 °C, add sodium hydride portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
In a separate flask, prepare a solution of thiophosgene in carbon tetrachloride.
-
Add the deprotonated this compound solution dropwise to the thiophosgene solution at room temperature.
-
Stir the reaction mixture for 2 hours.
-
-
Formation of the S-ethylthiocarbamate:
-
Cool the isothiocyanate intermediate solution to -78 °C.
-
Add ethylmagnesium bromide solution dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product can be further purified if necessary, though the cited procedure reported a 98% yield over two steps without further purification.[3]
-
Characterization Data for the Product:
-
Appearance: Orange solid
-
Melting Point: 114.2-115.4 °C
-
¹H NMR (400 MHz, CDCl₃): δ = 7.78 (s, 1H), 7.54 (s, 1H), 4.28 (t, 2H), 3.23 (t, 2H), 2.98 (q, 2H), 1.32 (t, 3H) ppm.[3]
Representative Cross-Coupling Reactions
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. These reactions are fundamental in drug discovery for creating diverse molecular libraries.
This protocol is a general representation of how this compound could be functionalized with an amine.
General workflow for the Buchwald-Hartwig amination of this compound.
This protocol illustrates a general approach for the Suzuki coupling of this compound with a boronic acid.
General workflow for the Suzuki coupling of this compound.
Applications in Drug Discovery and Research
This compound serves as a valuable starting material in the synthesis of biologically active compounds and functional molecules.
Pharmaceutical Intermediate
The indoline scaffold is a common motif in many pharmaceuticals. The bromo and nitro functionalities on this compound provide reactive handles for medicinal chemists to introduce a variety of substituents, enabling the exploration of structure-activity relationships and the development of new drug candidates.
Fluorescent Probes
Derivatives of 7-nitroindoline are known to be fluorescent and can be used to create probes for biological imaging.[2] These probes can be designed to detect specific analytes, such as metal ions, or to monitor changes in the cellular environment. The general principle involves the interaction of the analyte with the probe, leading to a change in its fluorescence properties (e.g., "turn-on" or "turn-off" of fluorescence).
Photoreactive Compounds
As demonstrated in the synthesis of this compound-S-thiocarbamate, derivatives of this compound can be photoreactive.[2][3] Such compounds can be used as "caged" compounds, where a biologically active molecule is released upon exposure to light. This allows for precise spatial and temporal control over the release of the active substance in biological systems.
Signaling and Biological Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, the photoactivation of its derivatives represents a form of controlled signaling.
Photoactivation Pathway of a Bni-Amide
The photoactivation of a this compound (Bni)-amide derivative proceeds through a series of intermediates upon exposure to light, leading to the cleavage of the amide bond and the release of the attached molecule. This process can be utilized for the light-induced release of therapeutic agents or signaling molecules.
Simplified photoactivation and cleavage pathway of a this compound (Bni)-amide.
References
Navigating the Challenges of Poorly Soluble Compounds: A Technical Guide to the Aqueous Solubility of 5-Bromo-7-nitroindoline
For Immediate Release
A Deep Dive into the Physicochemical Properties and Solubility Determination of 5-Bromo-7-nitroindoline for Researchers, Scientists, and Drug Development Professionals.
The development of novel therapeutics often encounters the significant hurdle of poor aqueous solubility, a critical determinant of a drug candidate's bioavailability and overall efficacy. This compound, a heterocyclic compound of interest in pharmaceutical research and organic synthesis, is emblematic of this challenge.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and offers a detailed roadmap for the experimental determination of its aqueous solubility, a crucial step in its potential development as a therapeutic agent.
Understanding the Physicochemical Landscape
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O₂ | [2] |
| Molecular Weight | 243.06 g/mol | [1][2][4] |
| Melting Point | 133-136 °C | [2] |
| Appearance | Red-orange to brown crystalline powder | [1] |
| CAS Number | 80166-90-1 | [1][2] |
A Roadmap to Quantifying Aqueous Solubility
Given the absence of established solubility data, a structured experimental approach is paramount. The following workflow outlines the key stages for accurately determining the aqueous solubility of a poorly soluble compound like this compound.
Experimental Protocols for Key Methodologies
A detailed understanding of the experimental procedures is crucial for obtaining reliable and reproducible solubility data. Below are protocols for the recommended methods.
Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[5][6] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous medium at equilibrium.
Materials:
-
This compound (solid powder)
-
Aqueous buffers (e.g., phosphate-buffered saline at various physiological pH values)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with low protein binding)
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Calibrated analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[7][8]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a chemically inert filter (e.g., a 0.22 µm PVDF syringe filter). This step is critical to avoid contamination of the sample with undissolved particles.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Kinetic Solubility via Turbidimetric Method
For earlier stages of drug discovery, a higher-throughput method to assess kinetic solubility is often employed.[7][9] This method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.
Objective: To rapidly estimate the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffers
-
96-well microplates
-
Multi-channel pipettes or an automated liquid handler
-
A plate reader capable of nephelometry (light scattering) or turbidimetry
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[9]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, precise volume of each dilution into another 96-well plate containing the aqueous buffer. This rapid solvent shift will cause the compound to precipitate if its solubility limit is exceeded.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) with gentle shaking.[7]
-
Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Conclusion
While this compound is reported to be insoluble in water, this qualitative information is insufficient for drug development purposes. A systematic and rigorous experimental evaluation is necessary to quantify its aqueous solubility. This technical guide provides researchers and scientists with the foundational knowledge and detailed protocols to undertake such an investigation. By employing methods like the shake-flask technique for thermodynamic solubility and turbidimetric assays for kinetic solubility, a comprehensive understanding of this compound's behavior in aqueous media can be achieved, thereby informing its future potential in pharmaceutical applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 80166-90-1 [chemicalbook.com]
- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. evotec.com [evotec.com]
- 7. enamine.net [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Navigating the Handling of 5-Bromo-7-nitroindoline: A Technical Guide to Storage and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the storage, stability, and handling of 5-Bromo-7-nitroindoline powder, a critical resource for researchers, scientists, and professionals in drug development. Given the compound's sensitivity, adherence to precise storage and handling protocols is paramount to ensure its integrity and the reproducibility of experimental outcomes.
Recommended Storage and Handling
Proper storage of this compound powder is essential to prevent degradation and maintain its chemical purity. The following table summarizes the recommended conditions based on available safety data sheets and information on analogous nitroindoline compounds.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 2-8°C (Refrigeration) | Long-term stability is enhanced at lower temperatures.[1][2] While some suppliers may suggest room temperature storage, refrigeration is preferable to minimize thermal degradation.[1] |
| Atmosphere | Sealed in dry conditions, under an inert atmosphere (e.g., Argon or Nitrogen) | The indoline ring is susceptible to oxidation.[3] Storing under an inert gas and in a tightly sealed container minimizes contact with oxygen and moisture.[1][3] |
| Light | Keep in a dark place | Nitroaromatic compounds can be susceptible to photodegradation.[3][4] Storage in an opaque or amber container, or wrapped in aluminum foil, is crucial to prevent light-induced degradation.[1][3] |
| Container | Tightly closed, suitable container (e.g., polyethylene or polypropylene) | Prevents contamination and exposure to atmospheric moisture.[5][6] |
| Handling | Well-ventilated area or chemical fume hood | Avoid formation of dust and aerosols.[5] Use personal protective equipment, including gloves and safety goggles.[5] |
Factors Influencing Stability
Several environmental factors can compromise the stability of this compound. Understanding these factors is key to preventing degradation.
-
Temperature: Elevated temperatures can accelerate the rate of decomposition.[3]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation, potentially forming byproducts like 5-bromo-7-nitrosoindoline.[3][7][8]
-
Oxygen/Oxidizing Agents: The indoline ring is prone to oxidation, which can lead to the formation of the corresponding indole or other oxidized species.[3] Contact with strong oxidizing agents should be avoided.[3]
-
Moisture: The compound should be stored in a dry environment to prevent hydrolysis and other moisture-related degradation.[5]
-
pH: Extreme pH values in solution can catalyze the hydrolysis of derivatives and may affect the stability of the indoline ring.[3]
Experimental Protocol: Long-Term Stability Assessment of this compound Powder
The following is a detailed protocol for conducting a long-term stability study. This protocol is based on established analytical methods for similar compounds and general principles of stability testing.[9][10][11]
Objective: To evaluate the stability of this compound powder under controlled storage conditions over an extended period.
Materials:
-
This compound powder (high purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Amber glass vials with screw caps
-
Stability chambers/ovens
Methodology:
-
Initial Characterization (Time Zero):
-
Perform a complete analysis of the initial batch of this compound powder.
-
Determine the initial purity using a validated HPLC method.
-
Record physical appearance (color, form).
-
Obtain a reference chromatogram and UV spectrum.
-
-
Sample Preparation for Stability Study:
-
Aliquot approximately 10 mg of the powder into amber glass vials.
-
Tightly seal the vials.
-
Prepare a sufficient number of samples for testing at each time point and condition.
-
-
Storage Conditions:
-
Long-Term: 2-8°C (refrigerated)
-
Accelerated: 40°C / 75% RH (Relative Humidity)
-
Stress Condition (Photostability): Expose samples to a light source as per ICH Q1B guidelines.
-
-
Testing Schedule:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
Photostability: Test after a defined light exposure period.
-
-
Analytical Method: High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the main peak from any potential degradants (e.g., start with 95% A, ramp to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at an appropriate wavelength (e.g., determined by UV scan of the compound).
-
Injection Volume: 10 µL.
-
-
Sample Analysis at Each Time Point:
-
At each scheduled time point, retrieve vials from the respective storage conditions.
-
Allow the vials to equilibrate to room temperature before opening.
-
Accurately weigh the powder and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 0.1 mg/mL).
-
Analyze the samples by HPLC.
-
-
Data Evaluation:
-
Calculate the purity of this compound at each time point.
-
Identify and quantify any degradation products by comparing the chromatograms to the time-zero reference.
-
Monitor for any changes in physical appearance.
-
Visualizing Workflows and Pathways
To further clarify the experimental process and potential chemical changes, the following diagrams are provided.
Caption: Workflow for the long-term stability assessment of this compound powder.
Caption: Potential degradation pathways for this compound under stress conditions.
Conclusion
The chemical integrity of this compound is contingent upon strict adherence to appropriate storage and handling protocols. By controlling temperature, light exposure, and atmospheric conditions, researchers can significantly mitigate the risk of degradation. The provided experimental protocol offers a robust framework for conducting stability studies, ensuring the quality and reliability of this important research compound. It is important to note that while this guide provides a comprehensive overview based on available data for similar compounds, specific quantitative stability data for this compound is not widely published. Therefore, in-house stability testing is strongly recommended for critical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 80166-90-1 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Bromo-7-nitroindoline
This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Bromo-7-nitroindoline, a key intermediate in pharmaceutical and organic synthesis research.
Molecular Properties and Structure
This compound, with the CAS number 80166-90-1, is a versatile chemical compound utilized as a building block in the development of novel pharmaceuticals and in the synthesis of biologically active molecules.[1] Its chemical structure is characterized by an indoline core substituted with a bromine atom at the 5th position and a nitro group at the 7th position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 243.06 g/mol | [1][2] |
| Appearance | Red-orange to brown crystalline powder | [1] |
| Melting Point | 133-136°C | [2] |
| Boiling Point | 344.2±42.0 °C (Predicted) | [2] |
| Flash Point | 162°C | [2] |
| Water Solubility | Insoluble in water | [2] |
| Storage Conditions | 0-8 °C | [1] |
Below is a two-dimensional representation of the molecular structure of this compound.
References
An In-depth Technical Guide to the Photophysical Properties of 5-Bromo-7-nitroindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-7-nitroindoline is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic structure, arising from the interplay of the indoline core with an electron-withdrawing nitro group and a heavy bromine atom, suggests intriguing photophysical properties. While comprehensive data for the parent compound is limited in publicly available literature, this guide synthesizes existing information on its derivatives and provides a framework for its characterization and potential applications, particularly in the realm of photoreactive compounds and fluorescent probes. This document outlines generalized experimental protocols for elucidating its photophysical characteristics and presents conceptual workflows for its synthesis and application.
Introduction
Indoline derivatives are a prominent class of nitrogen-containing heterocycles that form the core of many biologically active molecules and functional materials. The introduction of specific substituents onto the indoline scaffold allows for the fine-tuning of their electronic and, consequently, their photophysical properties. This compound is a key intermediate in the synthesis of more complex molecules, including photoreactive "caged" compounds and potential fluorescent probes for biological imaging.[1][2] The presence of the nitro group and bromine atom is expected to influence its absorption and emission characteristics, making it a subject of interest for photophysical studies.
Synthesis
A general synthesis route to this compound has been described in the literature, often as a precursor to more complex derivatives.[3] The following diagram illustrates a conceptual workflow for its preparation.
Caption: A generalized synthetic pathway for this compound.
Photophysical Properties
Absorption and Emission Characteristics of Derivatives
Studies on this compound-S-thiocarbamate derivatives have shown that these compounds exhibit absorption maxima in the UV-A region, typically around 350 nm.[3][4] This absorption is attributed to electronic transitions within the conjugated system of the molecule. Upon excitation, these derivatives can undergo photolysis.[3][4] While fluorescence decay of a derivative has been mentioned, a specific lifetime was not reported.[3]
Table 1: Photophysical Data for this compound Derivatives (Illustrative)
| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Lifetime (τ) | Solvent | Reference |
| This compound-S-ethylthiocarbamate | ~350 nm | Not Reported | Not Reported | Not Reported | Acetonitrile/Water | [3][4] |
| This compound | To be determined | To be determined | To be determined | To be determined |
Note: The data for the parent compound is yet to be experimentally determined and reported.
Experimental Protocols
To fully characterize the photophysical properties of this compound, a series of standard spectroscopic techniques should be employed. The following sections outline generalized protocols for these measurements.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectrum and the molar extinction coefficient (ε) of the compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). From the stock solution, prepare a series of dilutions to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorbance spectra of the prepared solutions across a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the λ_max from the absorption spectrum.
-
Calculate the molar extinction coefficient (ε) at λ_max using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Caption: A generalized workflow for UV-Visible absorption spectroscopy.
Fluorescence Spectroscopy
This technique is used to determine the excitation and emission spectra, as well as the fluorescence quantum yield (Φ_F).
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Emission Spectrum: Excite the sample at its λ_max (determined from UV-Vis spectroscopy) and scan the emission wavelengths to obtain the fluorescence emission spectrum and identify the emission maximum (λ_em).
-
Excitation Spectrum: Set the emission monochromator to the λ_em and scan the excitation wavelengths to obtain the fluorescence excitation spectrum.
-
-
Quantum Yield Determination: The relative fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The following equation is used: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique used to measure the fluorescence lifetime (τ) of a compound.[5][6]
Methodology:
-
Sample Preparation: Prepare a dilute, deoxygenated solution of this compound.
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Data Acquisition:
-
The sample is excited by the pulsed laser, and the arrival times of the emitted single photons are recorded relative to the excitation pulse.
-
This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.
-
-
Data Analysis: The fluorescence decay data is fitted to an exponential decay model to extract the fluorescence lifetime(s). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).
Caption: A simplified workflow for Time-Correlated Single Photon Counting.
Potential Applications and Mechanisms
The primary application discussed for derivatives of this compound is as photoreactive or "caged" compounds.[3][4] These molecules can be used to control the release of biologically active molecules with high spatial and temporal precision using light.
Mechanism of Photorelease (Uncaging)
The 7-nitroindoline moiety is a well-known photolabile protecting group. Upon absorption of light, the molecule undergoes a series of photochemical reactions that lead to the cleavage of a specific bond, releasing a caged molecule. The following diagram illustrates a generalized mechanism for the photoactivation of a this compound-caged compound.
Caption: A simplified signaling pathway for the light-induced release of a bioactive molecule from a this compound-based caged compound.
Conclusion
This compound is a compound with significant potential in the development of photochemically active tools for biological research and drug delivery. While a detailed photophysical characterization of the core molecule is currently lacking in the literature, the study of its derivatives suggests that it possesses properties amenable to applications such as photocaging. The experimental protocols and conceptual workflows provided in this guide offer a comprehensive framework for researchers to explore and harness the photophysical properties of this compound and its future derivatives. Further investigation into its fluorescence quantum yield and lifetime is warranted to fully assess its potential as a fluorescent probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescence lifetime endoscopy using TCSPC for the measurement of FRET in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
The Advent and Advancement of Nitroindoline Caging Groups: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of nitroindoline-based photolabile protecting groups, commonly known as "caging" groups. These tools are instrumental in chemical biology, neuroscience, and drug development for enabling precise spatiotemporal control over the release of bioactive molecules using light. While the broader class of nitroindoline cages has seen significant development, it is crucial to note that the scientific literature is predominantly focused on 7-nitroindoline derivatives. Specific experimental data and established protocols for the 6-nitroindoline-2-carboxylic acid isomer are notably scarce. Therefore, this guide will focus on the well-documented 7-nitroindoline scaffold as representative of the current state-of-the-art, with the understanding that the fundamental principles are chemically analogous.
Discovery and Historical Context
The concept of using photoremovable protecting groups to "cage" biomolecules has revolutionized the study of dynamic cellular processes.[1] The history of nitroindoline caging groups, while shorter than that of the classical o-nitrobenzyl cages, marks a significant advancement in the field.[2] The initial exploration of 1-acyl-7-nitroindolines as photolabile groups dates back to the work of Patchornik and colleagues in 1976.[2] They discovered that these compounds could be photolyzed to release carboxylic acids.[2] However, this work lay dormant for nearly two decades until its revival for caging neuroactive amino acids.[2]
The modern era of nitroindoline cages was ushered in by the need for reagents that could release neurotransmitters like L-glutamate, GABA, and glycine with high temporal and spatial precision, a requirement not fully met by existing caging groups.[3] The 7-nitroindolinyl (NI) and its substituted derivatives, such as the 4-methoxy-7-nitroindolinyl (MNI) group, were developed to meet these challenges.[3] These second-generation cages offered significant advantages, including hydrolytic stability at physiological pH and rapid, efficient photorelease of the caged molecule.[1][3]
Further developments led to the creation of dinitroindoline derivatives, such as 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI), which exhibit even higher quantum yields for photorelease.[4][5] The primary application of these caging groups has been in neuroscience for the controlled release of neurotransmitters to study synaptic transmission and receptor function.[3][5][6]
Photochemical Properties and Quantitative Data
The efficacy of a nitroindoline caging group is determined by several key photochemical parameters. These include the wavelength of maximum absorption (λmax), the molar extinction coefficient (ε), the quantum yield of uncaging (Φu), and the two-photon uncaging cross-section (δu).[7][8] A high quantum yield and a large two-photon absorption cross-section are particularly desirable for efficient uncaging with minimal light exposure, thereby reducing potential phototoxicity.[8]
The photolysis of 1-acyl-7-nitroindolines in aqueous solutions proceeds via an intramolecular redox reaction, yielding the free carboxylic acid and a 7-nitrosoindole byproduct.[9] This process is typically very rapid, with release times often in the sub-millisecond range.[9]
Below is a summary of the quantitative data for key 7-nitroindoline derivatives.
| Photolabile Protecting Group (PPG) | Caged Molecule | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Two-Photon Uncaging Cross-Section (δu) (GM) | Release Rate (t₁/₂) |
| 7-Nitroindolinyl (NI) | L-Glutamate | ~350 | Not Specified | ~0.08 | Not Specified | ≤ 0.26 ms |
| 4-Methoxy-7-nitroindolinyl (MNI) | L-Glutamate | 347 | ~5,000 | 0.08 - 0.1 | 0.06 @ 720 nm | < 200 ns |
| 4-Methoxy-7-nitroindolinyl (MNI) | D-Aspartate | Not Specified | Not Specified | 0.09 | Not Specified | Not Specified |
| 4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) | L-Glutamate | ~350 | Not Specified | ≥ 0.5 | Not Specified | < 1 µs |
Note: The performance of a PPG can be influenced by the specific caged molecule and experimental conditions such as solvent and pH. The data presented are representative values from the literature.[7][9][10]
Experimental Protocols
Accurate and reproducible results in uncaging experiments rely on meticulous experimental procedures. The following sections detail generalized protocols for the synthesis of nitroindoline-caged compounds and their subsequent photolysis.
General Synthesis of a 7-Nitroindoline-Caged Carboxylic Acid
This protocol outlines the general steps for caging a carboxylic acid with a 7-nitroindoline derivative, exemplified by the synthesis of MNI-caged D-aspartate.[9]
Materials:
-
4-Methoxy-7-nitroindoline
-
Carboxylic acid of interest with other functional groups protected (e.g., Boc-protected amino acid)
-
Coupling reagents (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), 1-Hydroxybenzotriazole (HOBt))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvents (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
-
Deprotection reagents (e.g., Trifluoroacetic acid (TFA))
-
Purification supplies (Silica gel for chromatography, HPLC system)[1][9]
Procedure:
-
Protection of Functional Groups: Ensure all functional groups on the carboxylic acid to be caged, other than the target carboxyl group, are suitably protected to prevent side reactions.
-
Activation of Carboxylic Acid: In some procedures, the carboxylic acid of the nitroindoline moiety is activated. For instance, with 6-nitroindoline-2-carboxylic acid, the carboxylic acid is activated using standard coupling reagents like DCC and NHS.[4]
-
Coupling Reaction: The protected carboxylic acid is coupled to the nitrogen of the 4-methoxy-7-nitroindoline.[9] A common method involves activating the carboxylic acid with a carbodiimide reagent like EDC in the presence of HOBt, and then reacting it with the nitroindoline in an appropriate solvent like DMF or DCM.[9]
-
Work-up: If DCC is used, the dicyclohexylurea byproduct is filtered off. The reaction mixture is typically diluted with an organic solvent and washed sequentially with acidic, basic, and brine solutions to remove unreacted reagents and byproducts.[1] The organic layer is then dried and concentrated.[1]
-
Purification of Caged Intermediate: The resulting N-acyl-7-nitroindoline product is purified from the reaction mixture using column chromatography on silica gel.[9]
-
Deprotection: The protecting groups on the caged molecule are removed under appropriate conditions (e.g., TFA for a Boc group).[4]
-
Final Purification: The final caged compound is purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to remove any remaining impurities and unreacted starting materials.[5][9] The purified product is often lyophilized to obtain a stable powder.[9]
-
Characterization: The identity and purity of the final caged compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Photolysis (Uncaging) of a Caged Compound
This protocol outlines the general procedure for the photorelease of a bioactive molecule from its caged form.
Materials:
-
Purified caged compound
-
A suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
A light source capable of emitting near-UV light (e.g., mercury arc lamp with filters, UV LED, or a laser). For two-photon uncaging, a pulsed infrared laser is required.[1][11]
-
Quartz cuvettes or an appropriate sample holder for irradiation[4]
-
Analytical equipment to detect the released molecule or its biological effect (e.g., HPLC, UV-Vis spectrophotometer, electrophysiology setup)[1]
Procedure:
-
Sample Preparation: Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).[1] Dilute the stock solution to the desired final concentration in the experimental buffer.[1] Ensure the final concentration of the organic solvent is low enough to not affect the biological system.[1]
-
Irradiation: Expose the sample to light from the chosen source.[1] For one-photon uncaging of nitroindoline derivatives, a wavelength of approximately 350 nm is commonly used.[4] For two-photon uncaging, a wavelength of around 720 nm is typical for MNI-caged compounds.[7] The duration and intensity of the light will need to be optimized depending on the quantum yield of the caged compound and the desired amount of photorelease.[1]
-
Analysis: Monitor the photorelease by observing the decrease in the absorbance of the caged compound and the appearance of the photoproducts using a UV-Vis spectrophotometer.[1] Nitroindoline-caged compounds typically show a decrease in their long-wavelength absorption upon photolysis, with the concomitant appearance of a new absorption band for the nitrosoindole photoproduct.[1] Alternatively, the biological effect of the released molecule can be measured using an appropriate assay.[1]
Determination of One-Photon Uncaging Quantum Yield (Φu)
The quantum yield of uncaging is a measure of the efficiency of photorelease upon absorption of a photon. A common method for its determination is the comparative method using a well-characterized actinometer.[7]
Materials:
-
Caged compound of interest
-
Actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)
-
UV-Vis spectrophotometer
-
Light source with a monochromator or narrow bandpass filter
-
Quartz cuvettes[7]
Procedure:
-
Prepare Solutions: Prepare optically dilute solutions of the caged compound and the actinometer in an appropriate solvent. The absorbance of both solutions at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.[7]
-
Irradiation: Irradiate the caged compound and the actinometer solutions separately under identical conditions (light source, wavelength, irradiation time, and geometry).[7]
-
Monitor Photolysis: Monitor the progress of the photoreaction by UV-Vis spectrophotometry by measuring the change in absorbance of the caged compound or the actinometer.[7]
-
Calculate Photons Absorbed: Use the data from the actinometer to calculate the photon flux of the light source.[7]
-
Calculate Quantum Yield: The quantum yield of the caged compound (Φu_sample) is calculated using the following equation: Φu_sample = Φu_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample) where Φu_actinometer is the quantum yield of the actinometer, k is the rate of the photochemical reaction, and F is the fraction of light absorbed by the solution.[7]
Visualizations of Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) provide clear visual representations of key processes.
Caption: General workflow for the synthesis of a 7-nitroindoline-caged compound.
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. bio.fsu.edu [bio.fsu.edu]
An In-depth Technical Guide to the Fundamental Principles of Photochemical Uncaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photochemical uncaging is a powerful technique that offers precise spatiotemporal control over the release of biologically active molecules.[1][2] By employing light as an external trigger, researchers can initiate biological processes at specific times and locations, providing unparalleled insights into complex systems such as cellular signaling pathways and neuronal communication.[3][4][5] This guide delves into the core principles of photochemical uncaging, detailing the underlying mechanisms, key components, and practical considerations for its application in research and drug development.
At the heart of this technology are "caged compounds," biologically active molecules rendered temporarily inert by a covalently attached photolabile protecting group (PPG), also known as a "caging group".[1] Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction, leading to its cleavage and the rapid release of the active molecule.[1][6] This process allows for the controlled delivery of a wide range of substances, from neurotransmitters and signaling molecules to drugs and nucleic acids.[3][7]
Core Principles of Photochemical Uncaging
The efficacy of photochemical uncaging hinges on several key principles and parameters that govern the photophysical and photochemical properties of the caged compound. A successful uncaging experiment requires careful consideration of the photolabile protecting group, the light source, and the biological system under investigation.
The Photochemical Uncaging Process
The general principle of photochemical uncaging involves a three-step process:
-
Caging: The bioactive molecule of interest is chemically modified by the covalent attachment of a PPG to a crucial functional group, rendering it biologically inactive.[1]
-
Photoactivation: The caged compound is introduced into the biological system. Upon excitation with light of a specific wavelength, the PPG absorbs a photon, leading to an electronic excited state.[6]
-
Release (Uncaging): The excited PPG undergoes a rapid chemical transformation, resulting in the cleavage of the covalent bond and the release of the bioactive molecule, along with the photolyzed caging group as a byproduct.[1][6]
This process provides a high degree of control, as the activation is confined to the illuminated area and occurs only during the period of light exposure.
Key Photophysical Properties
The choice of a PPG is dictated by its photophysical properties, which determine the efficiency and suitability for a particular application.[3] Desirable characteristics include:
-
Absorption Maximum (λmax): The wavelength at which the PPG exhibits maximum light absorption. Ideally, this should be in a range that minimizes damage to biological tissues and avoids overlap with the absorption spectra of other molecules in the system.[3] There has been a significant push to develop PPGs with absorption maxima shifted towards longer wavelengths (red or near-infrared light) to increase tissue penetration and reduce phototoxicity.[3][7]
-
Molar Extinction Coefficient (ε): A measure of how strongly the PPG absorbs light at a specific wavelength. A high extinction coefficient is desirable for efficient light absorption and uncaging at lower light intensities.[3]
-
Quantum Yield of Uncaging (Φu): This represents the efficiency of the photorelease process, defined as the ratio of the number of released molecules to the number of absorbed photons.[8] A high quantum yield is crucial for effective uncaging with minimal light exposure.[3][9]
-
Two-Photon Absorption Cross-Section (δa): For two-photon uncaging applications, this parameter quantifies the probability of the simultaneous absorption of two lower-energy photons.[3] Two-photon excitation offers enhanced spatial resolution and deeper tissue penetration.[1][3][6]
The overall uncaging efficiency is often described by the product of the quantum yield and the molar extinction coefficient (Φu * ε).[3][8]
Common Photolabile Protecting Groups
A variety of photolabile protecting groups have been developed, each with distinct chemical and photophysical properties. The choice of a PPG depends on the specific bioactive molecule to be caged, the desired wavelength of activation, and the biological context.
ortho-Nitrobenzyl Derivatives
The ortho-nitrobenzyl (ONB) group is one of the most widely used and well-characterized classes of PPGs.[6] Upon UV light absorption, the ONB group undergoes an intramolecular rearrangement, leading to the release of the caged molecule.[10] Modifications to the ONB scaffold, such as the introduction of methoxy groups to create the 6-nitroveratryl (NV) group, have been made to fine-tune the absorption properties and release kinetics.[11]
Coumarin-Based Caging Groups
Coumarin-based PPGs have gained popularity due to their high molar extinction coefficients, good quantum yields, and absorption maxima in the near-visible range.[3] Derivatives of 7-(diethylamino)coumarin (DEACM) are particularly noteworthy for their efficient two-photon uncaging capabilities.[12] These caging groups are often used for the light-activated release of alcohols, amines, and carboxylates.[3]
Nitroindoline Derivatives
Nitroindoline-based PPGs, such as 4-methoxy-7-nitroindolinyl (MNI), are known for their rapid and efficient photorelease of neurotransmitters like glutamate.[13][14] They exhibit good hydrolytic stability at physiological pH, which is crucial for biological experiments.[13]
Other Notable Caging Groups
Other classes of PPGs include p-hydroxyphenacyl (pHP) groups, which undergo a photo-Favorskii rearrangement, and benzoin-based groups.[9][15] More recently, efforts have focused on developing PPGs that can be activated by near-infrared (NIR) light to further improve tissue penetration and reduce phototoxicity, with cyanine-based systems showing promise in this area.[7][16]
Quantitative Data for Common Photolabile Protecting Groups
The selection of an appropriate PPG is critical for the success of an uncaging experiment. The following tables summarize key quantitative data for some commonly used photolabile protecting groups.
| Photolabile Protecting Group | Caged Molecule Type | λmax (nm) | ε (M⁻¹cm⁻¹) | Φu | Solvents |
| Nitrobenzyl Derivatives | |||||
| o-Nitrobenzyl (NB) | Carboxylates, Phosphates | ~260-350 | ~5,000 | ~0.1-0.5 | Various |
| 6-Nitroveratryl (NV) | Carboxylates, Phosphates | ~350 | ~5,000 | ~0.01-0.1 | Aqueous |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Carboxylates, Phosphates, Amines | ~355 | ~4,500 | ~0.1 | Aqueous |
| Coumarin Derivatives | |||||
| 7-(Diethylamino)coumarin-4-ylmethyl (DEACM) | Carboxylates, Phosphates | ~380-400 | ~20,000 | ~0.01-0.1 | Aqueous |
| Brominated 7-hydroxycoumarin (Bhc) | Carboxylates, Phosphates, Amines | ~390 | ~25,000 | ~0.2 | Aqueous |
| Nitroindoline Derivatives | |||||
| 4-Methoxy-7-nitroindolinyl (MNI) | Glutamate | 340 | 4,500 | 0.08 | Aqueous |
| 4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) | Glutamate | 330 | 6,400 | 0.50 | Aqueous |
Table 1: One-Photon Uncaging Properties of Common PPGs. Data compiled from various sources.[3][13][17] Note that ε and Φu values can vary depending on the specific caged molecule and solvent conditions.
| Photolabile Protecting Group | Caged Molecule Type | 2P λmax (nm) | δu (GM) |
| Nitrobenzyl Derivatives | |||
| o-Nitrobenzyl (NB) | Carboxylates, Phosphates | ~700-740 | ~0.01 |
| Coumarin Derivatives | |||
| 7-(Diethylamino)coumarin-4-ylmethyl (DEACM) | Carboxylates, Phosphates | ~720-800 | ~0.1-1.0 |
| Brominated 7-hydroxycoumarin (Bhc) | Glutamate | ~740 | ~0.2-0.5 |
| Nitroindoline Derivatives | |||
| 4-Methoxy-7-nitroindolinyl (MNI) | Glutamate | 730 | 0.06 |
Table 2: Two-Photon Uncaging Properties of Common PPGs. δu represents the two-photon uncaging action cross-section (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).[3][17] Data compiled from various sources.
Experimental Protocols
Protocol 1: General Synthesis of a Caged Compound using a Nitroindoline Derivative
This protocol outlines the general steps for synthesizing a caged bioactive molecule, such as an amino acid or a neurotransmitter, using 6-nitroindoline-2-carboxylic acid as the caging group.[13]
Materials:
-
6-Nitroindoline-2-carboxylic acid
-
Bioactive molecule with an amine or hydroxyl group
-
Coupling agents (e.g., EDC, DCC)
-
NHS or HOBt
-
Anhydrous DMF or DCM
-
Base (e.g., TEA, DIPEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Activation of the Caging Group:
-
Coupling Reaction:
-
Work-up and Purification:
-
Characterization:
-
Confirm the identity and purity of the final caged compound using NMR and Mass Spectrometry.[13]
-
Protocol 2: A Typical Photochemical Uncaging Experiment in a Cellular Context
This protocol provides a general workflow for performing a photochemical uncaging experiment to study a cellular response.
Materials:
-
Caged compound of interest
-
Cell culture medium or appropriate buffer
-
Cultured cells on a microscope-compatible dish
-
Light source for photolysis (e.g., UV lamp, laser)
-
Microscope with appropriate optics
-
Detection system (e.g., fluorescence imaging, patch-clamp electrophysiology)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).[13]
-
Dilute the stock solution to the desired final concentration in the cell culture medium or experimental buffer.[13] Ensure the final solvent concentration is non-toxic to the cells.
-
Incubate the cells with the caged compound for a sufficient period to allow for loading or equilibration.
-
-
Photolysis (Uncaging):
-
Mount the sample on the microscope stage.
-
Identify the target cell or region of interest.
-
Expose the target area to light from the chosen source. The wavelength, intensity, and duration of irradiation should be optimized based on the PPG's properties and the desired amount of released molecule.[13][18]
-
-
Data Acquisition:
-
Simultaneously or immediately after photolysis, record the cellular response using the chosen detection method. This could involve measuring changes in fluorescence, membrane potential, ion currents, or other physiological parameters.[13]
-
-
Controls:
-
Perform control experiments, including cells not treated with the caged compound but exposed to light, and cells treated with the caged compound but not exposed to light, to ensure that the observed effects are due to the photoreleased molecule.
-
Visualizations of Key Concepts and Workflows
To further elucidate the principles and applications of photochemical uncaging, the following diagrams, generated using the DOT language, illustrate key processes and relationships.
Caption: General workflow of photochemical uncaging.
Caption: A typical experimental workflow for a cellular uncaging experiment.
Caption: Diagram illustrating the use of uncaging for spatiotemporal control of an intracellular signaling pathway.
Conclusion
Photochemical uncaging has emerged as an indispensable tool in the life sciences, offering an unprecedented level of control over biological processes. The continuous development of new photolabile protecting groups with improved photophysical properties, particularly those responsive to longer wavelengths of light, is expanding the scope and applicability of this technique. For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental principles of photochemical uncaging is essential for designing and executing successful experiments that can unravel the complexities of biological systems and pave the way for novel therapeutic strategies.
References
- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-photon uncaging: New prospects in neuroscience and cellular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatiotemporal Control of Cell Signalling Using A Light-Switchable Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. OPG [opg.optica.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 10. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Photochemical mechanisms of light-triggered release from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Near-IR Uncaging Strategy Based on Cyanine Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Strategic Role of 5-Bromo-7-nitroindoline in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-7-nitroindoline has emerged as a pivotal building block in organic synthesis, offering a unique combination of reactive sites that enable diverse molecular architectures. Its inherent photoreactive properties, coupled with the potential for functionalization at the bromine-substituted position, make it a valuable precursor for the development of novel photocleavable protecting groups, caged compounds, and complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its use in advanced research and development.
Physicochemical Properties
This compound is a stable, crystalline solid, typically appearing as orange to dark brown crystals or powder. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrN₂O₂ | [1] |
| Molecular Weight | 243.06 g/mol | [1] |
| Melting Point | 133-136 °C | [1][2] |
| Boiling Point | 344.2 ± 42.0 °C (Predicted) | [1] |
| Density | 1.704 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Insoluble in water | [1] |
| Storage | Keep in a dark place, sealed in dry conditions, at 2-8 °C | [2] |
Core Synthetic Applications
The synthetic utility of this compound is primarily centered around two key areas: its application as a photoreactive moiety and its role as a scaffold for the synthesis of more complex molecules, particularly through reactions involving the bromo substituent.
Photoreactive Derivatives: Synthesis of this compound-S-thiocarbamates
A significant application of this compound is in the synthesis of photoreactive compounds. The preparation of this compound-S-thiocarbamates is a prime example, showcasing a short and efficient synthetic route to a new class of photoreactive molecules. These compounds can undergo one-photon and two-photon photolysis, making them valuable for applications such as the light-induced release of biologically active compounds ("uncaging").[3][4][5]
The general synthetic workflow for the preparation of these thiocarbamates is depicted below.
Potential for Cross-Coupling Reactions
The presence of a bromine atom on the aromatic ring of this compound opens up possibilities for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including pharmaceuticals. While specific examples utilizing this compound in such reactions are not extensively documented in the reviewed literature, its structural similarity to other 5-bromoindole scaffolds suggests high potential for these transformations.
Experimental Protocols
Synthesis of this compound-(S-ethyl)-thiocarbamate
This protocol is adapted from the work of Baily et al. (2023).[3]
Materials:
-
This compound
-
Thiophosgene (CSCl₂)
-
Ethanethiol (EtSH)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Formation of the Isothiocyanate Intermediate: A solution of this compound in dichloromethane is treated with thiophosgene in the presence of a base such as triethylamine at low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time until the formation of the isothiocyanate intermediate is complete, as monitored by thin-layer chromatography (TLC).
-
Step 2: Reaction with Ethanethiol: To the solution containing the crude isothiocyanate intermediate, ethanethiol is added, followed by an additional amount of triethylamine. The reaction is allowed to proceed at room temperature until completion.
-
Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound-(S-ethyl)-thiocarbamate.
Quantitative Data: The synthesis of various this compound-S-thiocarbamates has been reported with high yields.[3]
| Derivative | Yield |
| This compound-(S-ethyl)-thiocarbamate | 93% (over two steps) |
| This compound-(S-dodecyl)-thiocarbamate | 93% (over two steps) |
Photolysis of this compound-(S-ethyl)-thiocarbamate
This protocol describes the light-induced cleavage of the thiocarbamate derivative.[3]
Materials:
-
This compound-(S-ethyl)-thiocarbamate
-
Acetonitrile
-
Water
-
Photochemical reactor with UV lamps (e.g., 350 nm)
Procedure:
-
A solution of this compound-(S-ethyl)-thiocarbamate is prepared in a suitable solvent system, such as a mixture of acetonitrile and water.
-
The solution is placed in a quartz reaction vessel and irradiated with UV light in a photochemical reactor.
-
The progress of the photolysis is monitored by a suitable analytical technique, such as UV-vis spectroscopy or HPLC.
-
Upon completion, the solvent is removed, and the photoproducts are isolated and characterized. The primary photolysis product is 5-bromo-7-nitrosoindoline.[3][5]
The photolysis process can be visualized as follows:
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Below is a summary of the key spectroscopic data.
This compound
| Technique | Key Features |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. Aliphatic protons of the indoline ring around δ 3.0-4.5 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. Aliphatic carbons of the indoline ring at higher field. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching, aromatic C-H stretching, NO₂ stretching (asymmetric and symmetric), and C-Br stretching. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight (243.06 g/mol ) with a characteristic isotopic pattern for bromine. |
This compound-(S-ethyl)-thiocarbamate
The following ¹H NMR data has been reported for this derivative in CDCl₃:
-
δ (ppm): 7.77 (s, 1H), 7.53 (s, 1H), 4.29 (t, J = 8.2 Hz, 2H), 3.23 (t, J = 8.2 Hz, 2H), 2.97 (q, J = 7.4 Hz, 2H), 1.37 (t, J = 7.4 Hz, 3H).[3]
Conclusion and Future Outlook
This compound is a versatile and valuable building block in organic synthesis. Its well-established role in the synthesis of photoreactive compounds, particularly thiocarbamates, provides a robust platform for the development of light-sensitive materials and tools for chemical biology. Furthermore, the presence of the bromo substituent strongly suggests its potential for a wide range of palladium-catalyzed cross-coupling reactions, which would significantly broaden its synthetic utility. Future research should focus on exploring these cross-coupling reactions to synthesize novel heterocyclic compounds and evaluating the biological activities of the resulting derivatives. The continued exploration of this compound chemistry is expected to yield new and valuable molecules for a variety of scientific and industrial applications.
References
Methodological & Application
Application Notes and Protocols for One-Photon Uncaging of Glutamate with 5-Bromo-7-nitroindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile "caged" compounds have become indispensable tools in neuroscience and cell biology, offering precise spatiotemporal control over the release of bioactive molecules. One-photon uncaging of glutamate, the primary excitatory neurotransmitter in the central nervous system, allows for the controlled activation of glutamate receptors, mimicking synaptic transmission and enabling the study of neural circuits with high precision. This document provides detailed application notes and protocols for the use of 5-Bromo-7-nitroindoline-caged glutamate, a photolabile compound designed for efficient one-photon photorelease.
The 7-nitroindolinyl caging group is known for its rapid photolysis kinetics and thermal stability. The introduction of a bromine atom at the 5-position is intended to modulate the photophysical properties of the chromophore. These notes will cover the key characteristics of this compound, provide protocols for its application in experimental settings, and illustrate the relevant biological pathways and experimental workflows.
Data Presentation: Photophysical and Photochemical Properties
Quantitative data for this compound-caged glutamate is not extensively available in the public domain. The following table summarizes known properties of related 7-nitroindolinyl-caged glutamates to provide a comparative context. It is anticipated that the properties of this compound-caged glutamate will be broadly similar to these analogs.
| Property | 7-Nitroindolinyl (NI) Caged Glutamate | 4-Methoxy-7-nitroindolinyl (MNI) Caged Glutamate | 4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) Caged Glutamate | This compound-S-ethylthiocarbamate¹ |
| One-Photon Uncaging | ||||
| Excitation Wavelength (λmax) | ~350 nm | ~336 nm[1] | ~350 nm[2][3] | 350 nm[1] |
| Quantum Yield (Φu) | ~0.05 | 0.065–0.085[1] | ~0.5[2][3] | Not Reported |
| Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Not Reported | 4,500 at 336 nm[1] | 7,430 at 347 nm (for MDNI-Glu)[2] | Not Reported |
| Photolysis Half-Time (t½) | ≤ 0.26 ms[4] | ≤ 0.26 ms[4] | Not Reported | Not Reported |
| Two-Photon Uncaging | ||||
| Excitation Wavelength | Not commonly used | 720-730 nm[1] | 720 nm[2][3] | 710 nm[1] |
| Two-Photon Cross-Section (δu) (GM) | Not Reported | 0.06 at 730 nm[1] | Not Reported | Not Reported |
| Pharmacology | ||||
| GABA-A Receptor Antagonism | Yes[4] | Yes, at high concentrations[5] | Potential for reduced GABA-A antagonism | Not Reported |
| Water Solubility | High | High | High | Not Reported |
¹Data for this compound-S-ethylthiocarbamate is provided as a reference for the photolysis wavelength of the this compound chromophore.[1] The properties of the glutamate conjugate may vary.
Experimental Protocols
The following are generalized protocols for the application of this compound-caged glutamate. Specific parameters should be optimized for individual experimental setups. These protocols are adapted from established methods for other 7-nitroindolinyl-based caged glutamates.[6]
Protocol 1: One-Photon Uncaging of Glutamate in Brain Slices and Electrophysiological Recording
Objective: To measure neuronal responses to focally released glutamate.
Materials:
-
Acute brain slice preparation from the region of interest
-
Artificial cerebrospinal fluid (ACSF), oxygenated (95% O₂ / 5% CO₂)
-
This compound-caged glutamate
-
Patch-clamp electrophysiology setup
-
Microscope equipped with a UV light source (e.g., xenon arc lamp, UV laser, or UV-LED)
-
Data acquisition system
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated ACSF.
-
Slice Recovery: Allow slices to recover in oxygenated ACSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber of the patch-clamp setup, continuously perfused with oxygenated ACSF at a rate of 2-3 ml/min.
-
Electrophysiology: Establish a whole-cell patch-clamp recording from a target neuron.
-
Application of Caged Compound: Bath-apply this compound-caged glutamate to the ACSF at a concentration of 200-500 µM.
-
Photostimulation: Position the UV light spot over the dendritic region of interest using the microscope optics.
-
Uncaging: Deliver brief pulses of UV light (e.g., 1-5 ms duration) to photolyze the caged glutamate. The optimal wavelength should be around 350 nm.
-
Data Acquisition: Record the resulting excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) using the patch-clamp amplifier.
-
Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded responses.
Protocol 2: Mapping Glutamate Receptor Distribution
Objective: To map the spatial distribution of functional glutamate receptors on a neuron.
Materials:
-
Same as Protocol 1
-
Motorized microscope stage or galvanometer-based scanning system
Methodology:
-
Follow steps 1-5 from Protocol 1.
-
Grid Stimulation: Define a grid of stimulation points over the dendritic arbor of the recorded neuron.
-
Systematic Uncaging: Deliver brief UV light pulses sequentially to each point on the grid.
-
Data Acquisition: Record the postsynaptic response at each stimulation point.
-
Mapping: Generate a spatial map of glutamate sensitivity by plotting the amplitude of the evoked response as a function of the stimulation position.
Visualizations
Glutamate Uncaging and Postsynaptic Signaling
Caption: Glutamate uncaging and postsynaptic signaling pathway.
Experimental Workflow for Glutamate Uncaging
Caption: Experimental workflow for one-photon glutamate uncaging.
Important Considerations
-
Compound Stability: While 7-nitroindolinyl compounds are generally stable, it is recommended to prepare fresh stock solutions and protect them from light.
-
Off-Target Effects: Be aware of potential off-target effects, such as the blockade of GABA-A receptors, which has been observed with some nitroindolinyl-caged compounds at higher concentrations.[4][5] Appropriate control experiments are crucial.
-
Light Source Calibration: The efficiency of uncaging depends on the power and duration of the light pulse. It is essential to calibrate the light source to deliver a consistent and effective dose for photolysis.
-
Phototoxicity: High-intensity UV light can be phototoxic. Use the lowest effective light power and duration to minimize potential damage to the tissue.
By following these guidelines and protocols, researchers can effectively utilize this compound-caged glutamate for the precise optical control of neuronal activity, enabling detailed investigations into synaptic function and neural circuitry.
References
- 1. researchgate.net [researchgate.net]
- 2. jneurosci.org [jneurosci.org]
- 3. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Two-Photon Uncaging Using 5-Bromo-7-nitroindoline Caged Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Two-photon uncaging is a powerful technique that allows for the precise spatiotemporal release of bioactive molecules, such as neurotransmitters, with subcellular resolution.[1][2] This method utilizes the non-linear absorption of two low-energy photons to cleave a photolabile "caging" group from an inert molecule, thereby activating it at a highly localized point within a biological sample.[3] Derivatives of 7-nitroindoline are a prominent class of caging compounds due to their favorable properties for two-photon excitation (TPE).[4][5] While compounds like 4-methoxy-7-nitroindolinyl-glutamate (MNI-Glu) are widely used,[3][4][6] emerging derivatives such as 5-Bromo-7-nitroindoline offer a potential expansion of the uncaging toolkit.[7][8]
This application note provides a detailed protocol and technical considerations for performing two-photon uncaging experiments using compounds caged with this compound. The protocol is based on established methods for other 7-nitroindoline derivatives and serves as a comprehensive guide for researchers aiming to implement this advanced technique.
Principle of Two-Photon Uncaging
The fundamental principle of two-photon uncaging involves focusing a high-intensity, pulsed infrared laser into a biological sample containing the caged compound. At the focal point, the photon density is sufficient for a fluorophore to simultaneously absorb two long-wavelength photons, achieving an excited state equivalent to the absorption of a single high-energy UV photon. This excitation is confined to a femtoliter-sized volume, providing exceptional three-dimensional resolution.[1][3] The absorbed energy cleaves the covalent bond between the this compound cage and the bioactive molecule, releasing it in its active form to interact with its biological target, such as a receptor on a neuron.[1]
Figure 1. Signaling pathway of two-photon uncaging.
Quantitative Data and Compound Properties
The efficacy of a caged compound is determined by its photochemical properties. While extensive data for this compound-caged neurotransmitters is still emerging, we can compare its known properties with the widely used MNI-caged glutamate. A recent study demonstrated that a this compound derivative can undergo two-photon photolysis at 710 nm.[7][8] Researchers should note that optimal laser parameters may vary depending on the specific bioactive molecule and experimental conditions.
| Property | This compound Derivative[7][8] | MNI-Glu (Reference)[3][6][9] | RuBi-Glutamate (Reference)[10][11] |
| One-Photon Max. Abs. (λmax) | ~350 nm | ~336-347 nm | ~450 nm |
| Two-Photon Excitation (TPE) | 710 nm | 720-730 nm | 800 nm |
| Two-Photon Cross-Section (δu) | Data not yet available | ~0.06 GM at 730 nm | ~0.3 GM at 800 nm |
| Quantum Yield (Φu) | Data not yet available | ~0.085 | ~0.4 |
| Biological Inertness | Requires experimental validation | High inertness towards AMPA-R | Partial antagonist of GABA-A receptors |
| Solubility & Stability | Requires experimental validation | High stability at physiological pH | Good |
Note: GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s / photon). Data for this compound is based on a model thiocarbamate compound and may differ for caged neurotransmitters.
Experimental Protocol
This protocol outlines the steps for two-photon uncaging in brain slices, a common application. It should be adapted and optimized for specific experimental goals.
Materials and Reagents
-
Caged Compound: this compound-caged neurotransmitter (e.g., Glutamate, GABA).
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 127 NaCl, 25 NaHCO₃, 1.2 NaH₂PO₄, 2.5 KCl, 25 D-glucose, 2 CaCl₂, 1 MgCl₂.[10] Aerated with 95% O₂/5% CO₂.
-
Internal Solution (for patch-clamp): (in mM) 135 Cs-methanesulfonate, 10 HEPES, 4 MgCl₂, 4 Na₂-ATP, 0.4 Na-GTP.[10] Include a fluorescent dye (e.g., Alexa Fluor 488/594) for cell visualization.
-
Tetrodotoxin (TTX): 1 µM to block sodium channels and prevent spontaneous action potentials.[10]
-
Brain Slice Preparation: Standard vibratome-sectioned slices (e.g., 300 µm thick) from the brain region of interest.
Equipment
-
Two-Photon Microscope: Upright microscope with water-immersion objectives (e.g., 60x, 0.9 NA).[12]
-
Pulsed Infrared Laser: Mode-locked Ti:Sapphire laser, tunable from ~700-1000 nm.[12]
-
Pockels Cell or AOM: For rapid control of laser power and gating.[10]
-
Galvanometer Scan Mirrors: For precise laser beam positioning.[10]
-
Patch-Clamp Electrophysiology Setup: Amplifier, headstage, micromanipulators, and data acquisition system.
-
Perfusion System: To deliver ACSF and the caged compound to the sample.
Figure 2. Key components of the experimental setup.
Methodology
1. Preparation:
-
Prepare fresh ACSF and internal solutions on the day of the experiment.
-
Prepare brain slices and allow them to recover in ACSF for at least 1 hour at room temperature.
-
Dissolve the this compound caged compound in the perfusion ACSF to the desired final concentration (e.g., 0.5-5 mM, requires empirical optimization). Protect the solution from light.
2. Microscope Alignment and Calibration:
-
Transfer a brain slice to the recording chamber on the microscope stage and begin perfusion with ACSF containing the caged compound.
-
Identify and patch a target neuron using standard whole-cell patch-clamp techniques. Fill the cell with fluorescent dye via the patch pipette for visualization.
-
Align the uncaging laser with the imaging path. This can be done by imaging fluorescent beads with both the imaging and uncaging laser wavelengths and adjusting mirrors until the images overlap perfectly.[10]
3. Uncaging Protocol:
-
Locate Target: Using two-photon imaging, identify a subcellular target for uncaging, such as a single dendritic spine.
-
Set Uncaging Parameters:
-
Wavelength: Start with the known two-photon excitation wavelength, e.g., 710 nm.[8]
-
Power: Begin with low laser power (e.g., 5-10 mW at the sample) and gradually increase to find the threshold for evoking a biological response (e.g., an excitatory postsynaptic potential or EPSP).
-
Pulse Duration: Use short pulses (e.g., 0.5-5 ms) to mimic synaptic events.[1]
-
-
Execute Uncaging: Position the laser at the target location and trigger a laser pulse while recording the cell's electrical or optical (e.g., calcium imaging) response.
-
Spatial Mapping: To confirm spatial precision, move the uncaging spot in small increments (e.g., 0.5 µm) away from the target and measure the response, which should decrease sharply with distance.[11]
4. Data Acquisition and Analysis:
-
Record uncaging-evoked postsynaptic potentials (uEPSPs) or currents (uEPSCs) using the patch-clamp amplifier.
-
If performing calcium imaging, acquire fluorescence data before, during, and after the uncaging pulse.
-
Analyze the amplitude, rise time, and decay kinetics of the evoked responses. Compare these to physiological synaptic events to validate the stimulation.
Figure 3. Step-by-step experimental workflow.
Key Considerations and Troubleshooting
-
Phototoxicity: Use the minimum laser power and duration necessary to elicit a physiological response to avoid photodamage. Monitor cell health and morphology throughout the experiment.
-
Compound Concentration: The optimal concentration of the caged compound is a balance between achieving a sufficient uncaging effect and avoiding potential pharmacological side effects (e.g., receptor antagonism). This must be determined empirically.
-
Calibration is Crucial: For each new batch of caged compound and each experimental setup, it is essential to calibrate the laser power required to evoke a consistent, physiological-like response.[10]
-
Diffusion: The uncaged molecule will diffuse from the point of release. The speed of this diffusion can affect the temporal and spatial precision of the stimulation.
-
Two-Laser Systems: For simultaneous imaging and uncaging, a two-laser system is often preferred.[1][10] One laser is set to the optimal uncaging wavelength (e.g., 710 nm), and the other to an imaging wavelength that does not cause uncaging but excites the fluorescent reporter (e.g., >850 nm).[1]
Conclusion
Two-photon uncaging with this compound-caged compounds represents a promising avenue for photostimulation studies. By following the detailed protocol and considering the key optimization parameters outlined in this note, researchers can effectively implement this technique to investigate complex biological processes with high precision. The principles and methods described, adapted from extensive work with related nitroindoline cages, provide a solid foundation for exploring the utility of this novel photolabile protecting group in neuroscience and drug development.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitized 1-Acyl-7-nitroindolines with Enhanced Two-Photon Cross Sections for Release of Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 11. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 12. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mapping Neural Circuits in Brain Slices Using 5-Bromo-7-nitroindoline Caged Glutamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mapping the intricate connections within neural circuits is fundamental to understanding brain function and dysfunction. One of the most powerful techniques for achieving this with high spatiotemporal resolution is the use of "caged" neurotransmitters. These are biologically inert molecules that, upon photolysis with a focused light source, rapidly release a bioactive neurotransmitter like glutamate. This allows for the precise activation of individual neurons or even single dendritic spines, enabling the detailed mapping of synaptic connections.
This document provides detailed application notes and protocols for the use of 5-Bromo-7-nitroindolinyl-caged glutamate (hereinafter referred to as BNI-caged glutamate) for mapping neural circuits in acute brain slices. While much of the foundational work in this area has been conducted with related compounds such as 4-methoxy-7-nitroindolinyl-glutamate (MNI-caged glutamate) and 4-carboxymethoxy-5,7-dinitroindolinyl-glutamate (CDNI-caged glutamate), the principles and protocols are largely transferable.[1][2][3] 7-nitroindoline-based caging groups are known for their rapid photolysis and thermal stability, making them well-suited for neurophysiological experiments.[3][4] The bromine substitution at the 5-position of the nitroindoline core is expected to influence the photochemical properties, and recent research on related 5-bromo-7-nitroindoline compounds has demonstrated their photoreactivity, with one- and two-photon photolysis occurring at approximately 350 nm and 710 nm, respectively.[5]
These notes will guide researchers through the principles, experimental setup, and data analysis for using BNI-caged glutamate in conjunction with electrophysiology and two-photon laser scanning microscopy (2PLSM) to map neural circuits.
Data Presentation: Photochemical and Pharmacological Properties
The selection of a caged compound is dictated by its photochemical efficiency, pharmacological inertness in the caged form, and the speed of neurotransmitter release. The following table summarizes the key quantitative parameters for relevant 7-nitroindoline-based caged glutamates to provide a comparative context for the expected properties of BNI-caged glutamate.
| Caged Compound | Abbreviation | One-Photon Wavelength (nm) | Two-Photon Wavelength (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (δ) (GM) | Release Half-time (ms) | Typical Concentration (mM) |
| 5-Bromo-7-nitroindolinyl-glutamate | BNI-Glu | ~350[5] | ~710[5] | Not Determined | Not Determined | Not Determined | 2-10 (estimated) |
| 4-Methoxy-7-nitroindolinyl-glutamate | MNI-Glu | ~336[6] | ~720-730[2][6] | 0.085[6] | 0.06[2][6][7] | < 0.26[2][4] | 2.5-10[1] |
| 4-Methoxy-5,7-dinitroindolinyl-glutamate | MDNI-Glu | Not specified | Not specified | ~0.5[6] | 5-6x MNI-Glu[6] | Not specified | Not specified |
| 4-Carboxymethoxy-5,7-dinitroindolinyl-glutamate | CDNI-Glu | ~350[8][9] | ~720[8][9] | ~0.5[8][9] | 4-5x MNI-Glu[8][9] | Not specified | 1-7[10] |
Note: Data for BNI-caged glutamate is inferred from related compounds and requires empirical validation.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices, a common preparation for studying neural circuits.
Materials:
-
Anesthetized animal (e.g., mouse or rat)
-
Ice-cold cutting solution (e.g., sucrose-based or NMDG-based artificial cerebrospinal fluid - aCSF)
-
Carb-oxygen (95% O2 / 5% CO2)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Standard aCSF
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carb-oxygenated cutting solution.
-
Rapidly dissect the brain and immerse it in ice-cold cutting solution.
-
Glue the brain to the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold, carb-oxygenated cutting solution.
-
Transfer the slices to a recovery chamber containing standard aCSF heated to 32-34°C and continuously bubbled with carb-oxygen.
-
Allow the slices to recover for at least 1 hour before starting experiments.
Protocol 2: Two-Photon Glutamate Uncaging and Electrophysiology
This protocol details the procedure for mapping synaptic inputs onto a target neuron using two-photon uncaging of BNI-caged glutamate while performing whole-cell patch-clamp recordings.
Materials:
-
Acute brain slice from Protocol 1
-
Recording chamber on a fixed-stage microscope
-
Two-photon laser scanning microscope with a tunable femtosecond-pulsed laser (e.g., Ti:Sapphire)
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (for patch-clamp recording)
-
Internal solution for patch pipette (e.g., a cesium-based solution for voltage-clamp recordings of excitatory currents)
-
Standard aCSF containing BNI-caged glutamate (e.g., 5 mM)
-
Pharmacological agents to block inhibitory currents if desired (e.g., picrotoxin for GABAA receptors).
Procedure:
-
Slice Preparation: Place a brain slice in the recording chamber and perfuse with carb-oxygenated aCSF containing the desired concentration of BNI-caged glutamate.
-
Target Neuron Identification: Identify a target neuron for recording using differential interference contrast (DIC) or fluorescence if using a transgenic animal with fluorescently labeled neurons.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp recording from the target neuron. For mapping excitatory inputs, voltage-clamp the neuron at the reversal potential for inhibitory currents (around -70 mV).
-
Imaging and Uncaging Setup:
-
Fill the neuron with a fluorescent dye (e.g., Alexa Fluor 488) through the patch pipette to visualize its morphology.
-
Tune the two-photon laser to the appropriate wavelength for uncaging BNI-caged glutamate (estimated to be around 710 nm).[5]
-
The laser power and pulse duration for uncaging will need to be calibrated to elicit physiological responses (e.g., uncaging-evoked excitatory postsynaptic currents, uEPSCs, that mimic miniature EPSCs). Start with low power and short durations (e.g., 5-10 mW at the sample, 0.5-2 ms pulse) and gradually increase until a reliable response is observed.
-
-
Mapping Procedure:
-
Define a grid of stimulation points around the dendritic tree of the recorded neuron.
-
Sequentially move the uncaging laser spot to each point in the grid and deliver a laser pulse.
-
Simultaneously record the electrophysiological response from the patched neuron.
-
The presence of an inward current time-locked to the laser pulse at a specific location indicates a functional synaptic connection.
-
-
Data Analysis:
-
Analyze the recorded currents to determine the amplitude, latency, and kinetics of the uEPSCs.
-
Generate a spatial map of synaptic inputs by plotting the amplitude of the uEPSC at each stimulation location.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a two-photon glutamate uncaging experiment to map neural circuits.
Caption: Workflow for neural circuit mapping.
Signaling Pathway of Glutamate Uncaging
Upon photolysis, the released glutamate binds to postsynaptic receptors, initiating a signaling cascade. The diagram below depicts the primary signaling pathway following glutamate uncaging at an excitatory synapse.
Caption: Glutamate uncaging and postsynaptic signaling.
Logical Relationship for Circuit Mapping
This diagram illustrates the logical relationship between the experimental variables and the outcome in a circuit mapping experiment.
Caption: Logic of synaptic input mapping.
References
- 1. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 5-Bromo-7-nitroindoline-caged Glutamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caged compounds are powerful tools in chemical biology and neuroscience, allowing for the precise spatial and temporal control of biologically active molecules through photolysis. 5-Bromo-7-nitroindoline-caged glutamate is a photolabile derivative of the principal excitatory neurotransmitter, L-glutamate. The 7-nitroindoline caging group is known for its relatively high quantum yield of photolysis and rapid release kinetics, making it suitable for applications requiring fast and localized delivery of glutamate, such as the study of synaptic transmission and neuronal excitability. The bromo-substitution at the 5-position can further modulate the photochemical properties of the caging group.
These application notes provide a detailed, multi-step protocol for the synthesis of this compound-caged glutamate, compiled from established chemical literature for analogous compounds. The protocol is intended for researchers with a strong background in organic synthesis.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway. The yields are based on reported values for similar transformations and should be considered as estimates.
| Step | Reaction | Starting Materials | Key Reagents | Solvent(s) | Typical Yield (%) | Reference for Analogy |
| 1 | Reduction of 5-Bromoindole | 5-Bromoindole | Sodium cyanoborohydride (NaBH₃CN) | Acetic Acid | ~95 | [1] |
| 2 | Amide Coupling | 5-Bromoindoline, Boc-Glu(OtBu)-OH | EDC, HOBt, DIPEA | Dichloromethane (DCM) | 70-85 | [2] |
| 3 | Nitration | N-(5-Bromoindolin-1-yl)-glutamate (protected) | Nitronium tetrafluoroborate (NO₂BF₄) | Trifluoroacetic acid (TFA) | 30-50 | [3] |
| 4 | Deprotection | This compound-caged glutamate (protected) | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS) | Dichloromethane (DCM) | 90-95 | [4] |
Experimental Protocols
Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Material Safety Data Sheets (MSDS) before use. Nitrating agents and strong acids are highly corrosive and should be handled with extreme caution.
Step 1: Synthesis of 5-Bromoindoline
This procedure describes the reduction of 5-bromoindole to 5-bromoindoline.
Materials:
-
5-Bromoindole
-
Glacial Acetic Acid (AcOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-bromoindole (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium cyanoborohydride (2.5 eq) in portions, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Adjust the pH of the solution to ~8 with 1 M NaOH solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 5-bromoindoline, which can be used in the next step without further purification.[1]
Step 2: Coupling of Protected Glutamate to 5-Bromoindoline
This step involves the formation of an amide bond between 5-bromoindoline and protected glutamate (Boc-Glu(OtBu)-OH).
Materials:
-
5-Bromoindoline (from Step 1)
-
Boc-L-glutamic acid γ-tert-butyl ester (Boc-Glu(OtBu)-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve Boc-Glu(OtBu)-OH (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of 5-bromoindoline (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Add DIPEA (2.0 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected N-(5-bromoindolin-1-yl)-glutamate.[2]
Step 3: Nitration of N-acylated 5-Bromoindoline
This procedure describes the regioselective nitration at the 7-position of the indoline ring. This reaction can produce isomeric byproducts and requires careful control of conditions.
Materials:
-
Protected N-(5-bromoindolin-1-yl)-glutamate (from Step 2)
-
Trifluoroacetic acid (TFA)
-
Nitronium tetrafluoroborate (NO₂BF₄)
-
Ice bath
-
Round-bottom flask (wrapped in foil to protect from light)
-
Magnetic stirrer
-
Nitrogen stream
Procedure:
-
Dissolve the protected N-(5-bromoindolin-1-yl)-glutamate (1.0 eq) in TFA in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add nitronium tetrafluoroborate (4.0 eq) in small portions over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 1.5-2 hours, allowing it to slowly warm to room temperature. The reaction should be carried out in the dark.
-
Monitor the reaction by TLC. The formation of two nitro-isomers is possible.
-
Once the starting material is consumed, carefully remove the TFA under a gentle stream of nitrogen.
-
Dissolve the residue in a minimal amount of a suitable solvent mixture (e.g., water:acetonitrile) and purify by reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the desired 7-nitro isomer.[3]
Step 4: Deprotection of the Caged Glutamate
This final step removes the Boc and tert-butyl ester protecting groups to yield the final product.
Materials:
-
Protected this compound-caged glutamate (from Step 3)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, as a scavenger)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the purified protected caged glutamate (1.0 eq) in DCM.
-
Add triisopropylsilane (5-10% v/v) to the solution to act as a carbocation scavenger.
-
Add an equal volume of TFA to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM.
-
The crude product can be purified by reverse-phase HPLC to obtain the final this compound-caged glutamate as a TFA salt. Lyophilize the pure fractions to obtain a solid product.[5]
Visualizations
Synthesis Pathway
Caption: Synthetic pathway for this compound-caged glutamate.
Experimental Workflow: Neuronal Photostimulation
Caption: Workflow for uncaging glutamate to study neuronal responses.
References
Application of 5-Bromo-7-nitroindoline in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-7-nitroindoline and its derivatives are pivotal photoremovable protecting groups, or "cages," extensively utilized in neuroscience research.[1][2] These compounds serve as the foundation for creating "caged" neurotransmitters, which are biologically inert molecules that, upon photolysis with a pulse of light, rapidly release the active neurotransmitter.[3][4] This technique, known as "uncaging," provides researchers with unparalleled spatiotemporal control over the activation of neuronal receptors, enabling the precise investigation of synaptic transmission, dendritic integration, and neural circuit function.[5][6] The nitroindoline scaffold is particularly valued for its favorable photochemical properties, including efficient one-photon and two-photon excitation, which allows for deep tissue penetration and subcellular spatial resolution.[4][7]
This document provides detailed application notes and protocols for the use of this compound-derived caged compounds in neuroscience research, with a focus on two-photon glutamate uncaging.
Key Applications in Neuroscience
-
Mapping Neurotransmitter Receptor Distribution: By uncaging neurotransmitters at precise locations on a neuron's dendritic tree, researchers can map the distribution and sensitivity of receptors like AMPA and NMDA receptors.[8][9]
-
Studying Synaptic Plasticity: Caged compounds are instrumental in inducing and studying long-term potentiation (LTP) and long-term depression (LTD) at individual synapses by mimicking presynaptic glutamate release.[9]
-
Investigating Dendritic Integration: Researchers can simulate synaptic inputs at various dendritic locations to understand how neurons integrate multiple signals.[10]
-
Circuit Mapping: By activating specific neurons within a neural circuit through uncaging, it is possible to map functional connections between neurons.[1]
Data Presentation: Photochemical Properties of Nitroindoline-Based Caged Glutamates
The selection of a caged compound is often dictated by its photochemical properties, which determine the efficiency and precision of neurotransmitter release. The following table summarizes key quantitative data for commonly used nitroindoline-derived caged glutamates.
| Caged Compound | Abbreviation | One-Photon Quantum Yield (Φ) | Two-Photon Action Cross-Section (δu) (GM) | Optimal Two-Photon Excitation Wavelength (nm) |
| 4-Methoxy-7-nitroindolinyl-caged L-glutamate | MNI-Glu | ~0.05 - 0.085 | 0.06 - 0.072 | 720 - 770 |
| 4-Carboxymethoxy-5,7-dinitroindolinyl-caged L-glutamate | CDNI-Glu | ~0.5 | Not widely reported, but higher than MNI-Glu | ~720 |
| Thioxanthone-sensitized MMNI-Glu | THX-MMNI-Glu | Increased over MNI-Glu | 0.11 - 0.29 | 770 - 860 |
Note: Data is compiled from multiple sources and may vary depending on experimental conditions.[8][11][12]
Experimental Protocols
Protocol 1: Preparation of Brain Slices for Two-Photon Uncaging
This protocol describes the preparation of acute brain slices, a common model for studying synaptic function using caged compounds.[6]
Materials:
-
C57BL/6 mice (postnatal day 14-21)[6]
-
Sucrose cutting solution (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, 7 MgCl2, saturated with 95% O2/5% CO2[6]
-
Artificial cerebrospinal fluid (ACSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2, saturated with 95% O2/5% CO2[6]
-
Vibrating microtome
-
Incubation chamber
Procedure:
-
Anesthetize the mouse and decapitate.
-
Rapidly remove the brain and submerge it in ice-cold sucrose cutting solution.[6]
-
Prepare 300 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus or visual cortex) using a vibrating microtome.[6]
-
Transfer the slices to an incubation chamber containing ACSF at 32°C for 30 minutes.[6]
-
After incubation, maintain the slices at room temperature in ACSF until use.[6]
Protocol 2: Two-Photon Glutamate Uncaging and Electrophysiological Recording
This protocol outlines the procedure for performing two-photon uncaging of a nitroindoline-caged glutamate (e.g., MNI-Glu) to stimulate a neuron while recording its electrical response.[5][9]
Materials:
-
Prepared brain slices
-
Two-photon microscope equipped with a mode-locked Ti:sapphire laser
-
Patch-clamp amplifier and recording equipment
-
ACSF containing MNI-glutamate (e.g., 2.5 mM) and tetrodotoxin (TTX, 1 µM) to block action potentials if studying synaptic responses.[9]
-
Internal solution for patch pipette (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 Na2-phosphocreatine, 4 MgCl2, 4 Na2-ATP, 0.4 Na-GTP, and a fluorescent dye (e.g., 0.2 Alexa Fluor 488) for cell visualization.[9]
Procedure:
-
Place a brain slice in the recording chamber of the two-photon microscope and perfuse with ACSF containing the caged compound.
-
Identify a target neuron for recording using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording from the target neuron. Allow the fluorescent dye in the internal solution to fill the cell for morphological visualization (~25 minutes).[6]
-
Switch to the two-photon laser for imaging the dendritic morphology. Tune the laser to the appropriate wavelength for imaging the dye (e.g., ~800-900 nm).
-
Identify a dendritic spine or region of interest for glutamate uncaging.
-
Tune the uncaging laser to the optimal wavelength for the caged compound (e.g., 720 nm for MNI-Glu).[9]
-
Deliver a short laser pulse (e.g., 0.5-5 ms) at the selected location to photorelease glutamate.
-
Simultaneously record the excitatory postsynaptic current (EPSC) or potential (EPSP) evoked by the uncaged glutamate using the patch-clamp amplifier.
-
Calibrate the laser power and pulse duration to elicit a physiological-level response.[9]
Mandatory Visualizations
Caption: Signaling pathway activated by two-photon uncaging of glutamate.
Caption: Experimental workflow for two-photon uncaging in brain slices.
Caption: Logical relationship of this compound as a photoremovable protecting group.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. nathan.instras.com [nathan.instras.com]
- 4. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 10. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitized 1-Acyl-7-nitroindolines with Enhanced Two-Photon Cross Sections for Release of Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Fluorescent Probes from 5-Bromo-7-nitroindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-7-nitroindoline is a versatile starting material for the synthesis of novel fluorescent probes. The inherent chemical functionalities of this molecule—a nitro group that acts as a fluorescence quencher and a bromo group that serves as a reactive handle for cross-coupling reactions—provide a strategic platform for the rational design of "turn-on" fluorescent probes. The core principle involves the chemical modification of the this compound scaffold to generate a highly fluorescent derivative.
This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from this compound. The primary strategy involves a two-step process:
-
Reduction of the nitro group: The electron-withdrawing nitro group at the 7-position effectively quenches the potential fluorescence of the indoline core. Reduction of this group to an electron-donating amino group is a critical step to "turn on" the fluorescence.
-
Functionalization at the 5-position: The bromo group at the 5-position provides a convenient site for introducing various chemical moieties through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the fine-tuning of the photophysical properties of the resulting probe and the incorporation of specific functionalities for targeting or sensing applications.
The resulting 5-substituted-7-aminoindoline derivatives are expected to exhibit fluorescence, making them suitable for a range of applications in biological imaging and sensing.
Synthetic Strategy and Signaling Pathway
The general synthetic strategy to convert the non-fluorescent this compound into a fluorescent probe is outlined below. The core transformation is the reduction of the nitro group to an amino group, which dramatically alters the electronic properties of the indoline ring system and typically induces fluorescence. Subsequent functionalization at the 5-position allows for further modulation of the probe's characteristics.
Caption: General synthetic pathway from this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-7-aminoindoline (Fluorescent Intermediate)
This protocol describes the reduction of the nitro group of this compound to an amino group.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Slowly add concentrated hydrochloric acid dropwise while stirring.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 5-Bromo-7-aminoindoline.
Protocol 2: Synthesis of 5-Aryl-7-aminoindoline via Suzuki Coupling
This protocol details the functionalization of the 5-bromo position with an aryl group using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Bromo-7-aminoindoline (from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Reaction vial (e.g., microwave vial)
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add 5-Bromo-7-aminoindoline (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in 1,4-dioxane.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Add water to the reaction mixture (dioxane/water ratio typically 4:1).
-
Seal the vial and stir the mixture at 80-100°C for 2-18 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-Aryl-7-aminoindoline fluorescent probe.
Protocol 3: Synthesis of 5-Amino-7-aminoindoline Derivatives via Buchwald-Hartwig Amination
This protocol describes the introduction of an amine at the 5-position via a Buchwald-Hartwig amination.
Materials:
-
5-Bromo-7-aminoindoline (from Protocol 1)
-
Desired primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Schlenk tube or microwave vial
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add 5-Bromo-7-aminoindoline (1.0 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene via syringe, followed by the desired amine (1.2 eq).
-
Stir the reaction mixture at 80-110°C for 2-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 5-amino-7-aminoindoline derivative.
Photophysical Data
The photophysical properties of the synthesized fluorescent probes should be characterized to determine their suitability for specific applications. The following table provides representative, albeit estimated, data for 7-aminoindoline derivatives based on structurally similar compounds found in the literature. Actual values for probes derived from 5-Bromo-7-aminoindoline will need to be determined experimentally.
| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 7-Aminoindoline (unsubstituted) | ~310 | ~360 | ~0.1-0.3 | ~5,000-10,000 |
| 5-Phenyl-7-aminoindoline | ~330-350 | ~400-450 | ~0.2-0.5 | ~10,000-20,000 |
| 5-(p-methoxyphenyl)-7-aminoindoline | ~340-360 | ~420-470 | ~0.3-0.6 | ~15,000-25,000 |
| 5-(Dimethylamino)-7-aminoindoline | ~350-370 | ~450-500 | ~0.4-0.7 | ~20,000-30,000 |
Note: These values are estimates and will vary depending on the specific substituent and solvent.
Application: Live-Cell Imaging
The synthesized fluorescent probes can be used for imaging live cells. The following is a general protocol for staining and imaging.
Caption: General workflow for live-cell imaging.
Protocol 4: Live-Cell Staining and Fluorescence Microscopy
Materials:
-
Synthesized fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., DMEM without phenol red)
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 50-70%).
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in DMSO. On the day of the experiment, prepare a working solution by diluting the stock solution in pre-warmed live-cell imaging medium to the final desired concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. The optimal incubation time should be determined empirically.
-
Washing (Optional): To reduce background fluorescence, the staining solution can be removed, and the cells washed two to three times with pre-warmed live-cell imaging medium.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of the probe.
Troubleshooting and Optimization
-
Low Fluorescence Signal:
-
Increase the concentration of the probe.
-
Increase the incubation time.
-
Optimize the excitation and emission wavelengths and filter sets.
-
-
High Background Fluorescence:
-
Decrease the probe concentration.
-
Include washing steps after incubation.
-
Use a live-cell imaging medium with reduced autofluorescence.
-
-
Phototoxicity:
-
Reduce the excitation light intensity.
-
Decrease the exposure time.
-
Use a probe with higher photostability if available.
-
By following these protocols and considering the provided data, researchers can successfully synthesize and apply novel fluorescent probes derived from this compound for a variety of applications in life sciences and drug discovery.
Application Notes and Protocols for 5-Bromo-7-nitroindoline in Spatiotemporal Control of Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of neurotransmitter release in terms of timing and location is a powerful tool for dissecting neural circuits and understanding the fundamentals of synaptic transmission. Photolabile "caging" compounds have emerged as an indispensable technology in neuroscience, enabling the release of bioactive molecules, such as neurotransmitters, with high spatiotemporal resolution upon illumination. Among the various photolabile protecting groups, the 7-nitroindoline scaffold has proven particularly effective. This document provides detailed application notes and protocols for the use of 5-Bromo-7-nitroindoline as a caging group for the spatiotemporal control of neurotransmitter release.
This compound is a derivative of the 7-nitroindoline caging group. The covalent attachment of this moiety to a neurotransmitter renders it biologically inactive. Upon absorption of light, a photochemical reaction cleaves the bond, releasing the active neurotransmitter in a process known as "uncaging." This technique allows for the precise delivery of neurotransmitters to specific synaptic sites or even single dendritic spines, mimicking physiological release events. The bromo-substitution at the 5-position of the nitroindoline ring can modulate the photophysical properties of the caging group, potentially offering advantages in terms of photolysis efficiency and spectral properties. These application notes will focus on this compound-caged glutamate (BNI-Glu), extrapolating from the extensive data available for the structurally similar and widely used 4-methoxy-7-nitroindolinyl-caged glutamate (MNI-Glu).
Data Presentation
The quantitative photophysical and photochemical properties of a caged compound are critical for its effective use in experiments. While specific experimental data for this compound-caged glutamate (BNI-Glu) is limited, the following table provides estimated values based on the known properties of MNI-caged glutamate and the documented photolysis of other this compound derivatives.[1]
Table 1: Photochemical and Photophysical Properties of BNI-Caged Glutamate (Estimated)
| Property | Estimated Value | Rationale for Estimation |
| One-Photon Properties | ||
| λmax (nm) | ~350 | Based on the absorption spectra of other 7-nitroindoline derivatives.[1] |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | ~4,500 - 5,500 | Similar to MNI-caged glutamate; the bromo-substituent is not expected to cause a major shift. |
| Quantum Yield (Φu) | 0.08 - 0.12 | Assumed to be in a similar range as MNI-caged glutamate. The electron-withdrawing nature of bromine may slightly influence the yield. |
| Two-Photon Properties | ||
| Two-Photon Excitation Peak (nm) | ~710-720 | Based on the two-photon photolysis of this compound-S-ethylthiocarbamate at 710 nm.[1] |
| Two-Photon Action Cross-Section (δaΦu) (GM) | 0.05 - 0.08 | Estimated to be comparable to MNI-caged glutamate (0.06 GM at 730 nm). The bromine atom's effect on the two-photon cross-section is assumed to be minor. |
| Release Kinetics | ||
| Release Half-Life (t₁/₂) | < 200 ns | Nitroindoline-based cages are known for their very fast release kinetics, which is crucial for mimicking rapid synaptic transmission.[2] |
| Pharmacology | ||
| Biological Inertness | Inert at glutamate receptors before photolysis. | Assumed to be similar to other nitroindoline-caged glutamates. |
| Off-Target Effects | Potential antagonism of GABAA receptors at high concentrations. | A known issue with nitroindoline-based caging groups.[3] |
Table 2: Comparison of Common Caging Groups for Glutamate
| Caging Group | Key Advantages | Key Disadvantages |
| This compound (BNI) | Potentially favorable photophysical properties due to the bromo-substituent. Fast release kinetics. | Limited experimental data available. Potential for GABAA receptor antagonism. |
| 4-Methoxy-7-nitroindoline (MNI) | Well-characterized with extensive literature. Good one- and two-photon uncaging efficiency. Fast release kinetics.[2] | GABAA receptor antagonism at high concentrations.[3] |
| α-Carboxy-2-nitrobenzyl (CNB) | Historically significant. | Lower thermal stability and potential for inhibitory effects on NMDA receptors.[4] |
| Ruthenium-bipyridine (RuBi) | Red-shifted absorption, allowing for uncaging with visible light, which is less phototoxic. | Slower release kinetics compared to nitroindolines. |
Experimental Protocols
The following protocols are adapted from established methods for MNI-caged glutamate and should be optimized for specific experimental setups.
Protocol 1: One-Photon Uncaging of BNI-Caged Glutamate in Brain Slices
Objective: To elicit postsynaptic currents in a neuron by focal release of glutamate.
Materials:
-
Acute brain slices
-
Artificial cerebrospinal fluid (ACSF)
-
BNI-caged glutamate (e.g., 500 µM in ACSF)
-
Patch-clamp electrophysiology setup
-
Microscope with a UV light source (e.g., mercury arc lamp with a filter for ~350 nm or a UV laser)
-
Data acquisition system
Methodology:
-
Slice Preparation: Prepare acute brain slices from the desired brain region and maintain them in oxygenated ACSF.
-
Recording Setup: Transfer a slice to the recording chamber of the patch-clamp setup, continuously perfused with ACSF.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a target neuron.
-
Application of Caged Compound: Bath-apply ACSF containing BNI-caged glutamate. Allow for equilibration.
-
Positioning the Light Spot: Using the microscope optics, position the UV light spot over the dendritic region of interest.
-
Photolysis: Deliver brief pulses of UV light (e.g., 1-5 ms) to photolyze the BNI-caged glutamate.
-
Data Acquisition: Record the resulting excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) using the patch-clamp amplifier.
-
Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded responses.
Protocol 2: Two-Photon Uncaging of BNI-Caged Glutamate at Single Dendritic Spines
Objective: To mimic synaptic transmission by uncaging glutamate at individual dendritic spines with high spatial precision.
Materials:
-
Two-photon laser scanning microscope with a Ti:Sapphire laser
-
Brain slice preparation
-
ACSF containing BNI-caged glutamate (e.g., 2.5-10 mM)
-
Electrophysiology setup for whole-cell recording
-
Fluorescent dye (e.g., Alexa Fluor 594) in the intracellular solution for spine visualization
Methodology:
-
Slice and Recording Preparation: Prepare brain slices and establish a whole-cell recording from a neuron, filling it with a fluorescent dye to visualize its morphology.
-
Two-Photon Imaging: Switch the microscope to the two-photon imaging mode and locate a dendrite with clearly identifiable spines.
-
Laser Tuning: Tune the Ti:Sapphire laser to the optimal two-photon excitation wavelength for BNI-caged glutamate (estimated to be around 710-720 nm).
-
Positioning the Uncaging Spot: Position the focused laser spot adjacent to the head of a single dendritic spine.
-
Uncaging: Deliver a short laser pulse (e.g., 0.5-2 ms) to uncage glutamate.
-
Recording: Record the uncaging-evoked EPSC (uEPSC) at the soma.
-
Mapping: Repeat the uncaging process at multiple spines to map receptor distribution and function.
Mandatory Visualizations
Caption: Photolysis (uncaging) of BNI-caged glutamate.
Caption: Experimental workflow for two-photon glutamate uncaging.
Caption: Postsynaptic signaling initiated by glutamate uncaging.
Conclusion
This compound represents a promising photolabile protecting group for the spatiotemporal control of neurotransmitter release. Its structural similarity to the well-established MNI caging group suggests that it will possess favorable properties for both one- and two-photon uncaging applications, including fast release kinetics and high spatial resolution. While further experimental characterization of BNI-caged neurotransmitters is required to fully elucidate their photochemical properties and pharmacological profile, the protocols and data presented here provide a solid foundation for researchers to begin exploring the utility of this compound in their studies of synaptic function and plasticity. The continued development of novel caging compounds like this compound will undoubtedly advance our ability to probe the intricate workings of the nervous system.
References
Application Notes and Protocols for Cellular Loading of 5-Bromo-7-nitroindoline Caged Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caged compounds are powerful tools in biological research, enabling the precise spatiotemporal control of bioactive molecule release through photolysis. The 5-Bromo-7-nitroindoline caging group is a photolabile protecting group that renders a covalently attached molecule biologically inactive.[1][2] Upon irradiation with light of a specific wavelength, the caging group is cleaved, releasing the active molecule in a controlled manner. This technology is particularly valuable for studying rapid cellular processes such as neurotransmission and signal transduction.[3][4][5][6][7][8]
These application notes provide a comprehensive overview and detailed protocols for loading cells with this compound caged compounds.
Chemical and Photophysical Properties
This compound and its derivatives are part of the broader class of nitroindoline-based caging groups. These compounds are characterized by their stability in physiological conditions and their efficient photolysis upon one- or two-photon excitation.[1][5]
Key Properties:
-
One-Photon Excitation: Typically achieved with UV light in the range of 350 nm.[1][9]
-
Two-Photon Excitation: Utilizes near-infrared (NIR) light, often around 710-720 nm, which offers deeper tissue penetration and reduced phototoxicity.[1][2][10][11]
-
Photolysis Byproducts: The primary photolysis byproduct of this compound is 5-bromo-7-nitrosoindoline.[1] It is crucial to ascertain that this byproduct does not elicit any biological effects in the experimental system.[5]
-
Hydrolytic Stability: Nitroindoline-caged compounds are generally highly resistant to spontaneous hydrolysis at physiological pH, ensuring that the active molecule is not prematurely released.[5]
Data Presentation
The following table summarizes the photophysical properties of representative nitroindoline-caged compounds. While specific data for this compound caged compounds is limited, the properties of related compounds provide a useful reference for experimental design.
| Caged Compound | Excitation Wavelength (1P) | Excitation Wavelength (2P) | Quantum Yield (Φ) | Key Characteristics |
| This compound-S-ethylthiocarbamate | 350 nm[1] | 710 nm[1] | Not Reported | Model compound for photolysis studies. |
| MNI-Glutamate | ~350 nm | 720 nm[10][11] | ~0.08[8] | Widely used in neuroscience; may exhibit GABA-A receptor antagonism at high concentrations.[5][10] |
| CDNI-Glutamate | ~350 nm | 720 nm[8] | ~0.5[7][8] | Higher photolysis efficiency compared to MNI-Glutamate. |
Note: MNI = 4-methoxy-7-nitroindolinyl; CDNI = 4-carboxymethoxy-5,7-dinitroindolinyl. The quantum yield and optimal excitation wavelengths can be influenced by the specific molecule being caged. Experimental validation is recommended.
Experimental Protocols
The choice of cell loading protocol depends on the nature of the caged compound (membrane permeability) and the experimental goals.
Protocol 1: Extracellular Application for Receptor Studies
This protocol is suitable for caged neurotransmitters or other ligands that act on cell surface receptors.
Materials:
-
This compound caged compound of interest
-
Stock solvent (e.g., DMSO, water)
-
Extracellular recording solution (e.g., artificial cerebrospinal fluid, Hanks' Balanced Salt Solution)
-
Cell culture or tissue slice preparation
-
Light source for photolysis (UV lamp or laser)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-100 mM) of the caged compound in a suitable solvent. Store frozen and protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution into the extracellular recording solution to the desired final concentration. Typical working concentrations for nitroindoline-caged glutamates range from 2 mM to 10 mM.[7][10]
-
Application to Cells: Perfuse the cell culture or tissue slice with the working solution containing the caged compound. Allow for equilibration before photolysis.
-
Photolysis (Uncaging): Use a light source to irradiate the specific area of interest. The duration and intensity of the light pulse should be optimized to release a sufficient amount of the active molecule to elicit a biological response.
-
Data Acquisition: Record the cellular response using appropriate techniques (e.g., patch-clamp electrophysiology, calcium imaging).
Protocol 2: Microinjection or Patch Pipette Loading for Intracellular Studies
This method allows for the direct introduction of a known concentration of a non-membrane-permeable caged compound into the cytoplasm.
Materials:
-
This compound caged compound
-
Intracellular solution (patch pipette solution)
-
Microinjection apparatus or patch-clamp rig
-
Micropipettes
Procedure:
-
Pipette Solution Preparation: Dissolve the caged compound directly into the intracellular solution at the desired final concentration.
-
Cell Loading:
-
Microinjection: Load the solution into a micropipette and inject it into the target cells.
-
Patch Pipette: Use the whole-cell patch-clamp configuration to allow the caged compound to diffuse from the pipette into the cell.
-
-
Equilibration: Allow sufficient time for the caged compound to equilibrate within the cell.
-
Photolysis and Data Acquisition: As described in Protocol 1.
Protocol 3: Loading via Acetoxymethyl (AM) Esters
For membrane-permeable versions of caged compounds, AM esters can be used for loading.
Materials:
-
AM ester of the this compound caged compound
-
DMSO
-
Pluronic F-127 (optional, to aid solubilization)
-
Extracellular solution
Procedure:
-
Loading Solution Preparation: Prepare a stock solution of the AM ester in DMSO. Dilute this stock into the extracellular solution to the final loading concentration (typically in the low micromolar range). The addition of a small amount of Pluronic F-127 may be necessary.
-
Cell Incubation: Incubate the cells with the loading solution for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Washing: Wash the cells with fresh extracellular solution to remove the unloaded caged compound.
-
De-esterification: Allow time for intracellular esterases to cleave the AM group, trapping the caged compound inside the cells.
-
Photolysis and Data Acquisition: As described in Protocol 1.
Mandatory Visualizations
Caption: General experimental workflow for cell loading and uncaging.
Caption: Signaling pathway for caged neurotransmitter studies.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No biological response after photolysis | - Insufficient light intensity or duration.- Caged compound concentration is too low.- Degradation of the caged compound. | - Increase light power or exposure time.- Increase the concentration of the caged compound.- Prepare fresh solutions and protect from light. |
| High background activity before photolysis | - Spontaneous hydrolysis of the caged compound.- Presence of impurities (free active molecule). | - Ensure the caged compound is stable at physiological pH.- Use highly purified caged compounds. |
| Cellular toxicity | - The caged compound or its photolysis byproducts are toxic.- Photodamage from the light source. | - Perform dose-response experiments to determine a non-toxic concentration.- Use a control compound to test for byproduct toxicity.- Reduce light intensity and/or duration; consider using two-photon excitation. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-7-nitroindoline Uncaging Experiments
Welcome to the technical support center for 5-Bromo-7-nitroindoline (MNI) based uncaging experiments. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of MNI-caged compounds, particularly MNI-glutamate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in caged compounds?
This compound is a key component of the 4-methoxy-7-nitroindolinyl (MNI) caging group. MNI-caged compounds are widely used in neuroscience research to provide precise spatial and temporal control over the release of bioactive molecules, such as neurotransmitters like glutamate and GABA.[1][2] The MNI group is favored for its rapid and efficient release of the caged molecule upon photolysis with near-UV light (one-photon excitation) or a focused infrared laser (two-photon excitation).[2][3][4] This allows researchers to mimic synaptic events and study neuronal signaling with high precision.[5][6]
Q2: What are the key photochemical properties to consider when using MNI-caged compounds?
The efficacy of an uncaging experiment depends on several key photochemical parameters:
-
Quantum Yield (Φu): This represents the efficiency of the photolysis reaction, i.e., the fraction of absorbed photons that result in the release of the caged molecule. A higher quantum yield means more efficient uncaging.[3][7]
-
Two-Photon Cross-Section (δu): This parameter is crucial for two-photon uncaging and reflects the efficiency of simultaneous absorption of two lower-energy photons. A larger two-photon cross-section allows for effective uncaging with lower laser power, minimizing potential phototoxicity.[3][7]
-
Absorption Spectrum: The wavelength at which the caged compound maximally absorbs light determines the optimal laser wavelength for uncaging. MNI-caged compounds typically have a one-photon absorption maximum around 330-340 nm and are efficiently uncaged using two-photon excitation at approximately 720-730 nm.[3][5][7]
Q3: How should I store and handle MNI-caged compounds?
Proper storage and handling are critical to maintain the integrity of MNI-caged compounds:
-
Storage: Solid compounds should be stored at -20°C in a dark, dry place.[3][4] Stock solutions should be prepared in a suitable solvent (e.g., water or a buffer at a slightly acidic pH of ~4 for long-term storage) and stored frozen.[7]
-
Light Sensitivity: MNI-caged compounds are light-sensitive. Protect both solid compounds and solutions from light by using amber vials or wrapping containers in aluminum foil.[1]
-
Stability: MNI-glutamate is highly resistant to hydrolysis and is stable at neutral pH for several hours at room temperature.[1][3][5] However, for long-term storage of solutions, a slightly acidic pH is recommended to prevent degradation.[7]
Troubleshooting Guide
Issue 1: Low or No Uncaging Efficiency
Q: I am not observing the expected biological response after photostimulation. What could be the problem?
A: Low uncaging efficiency can stem from several factors. Here's a systematic approach to troubleshooting:
-
Verify Compound Integrity:
-
Improper Storage: Ensure the compound has been stored correctly, protected from light and moisture. Degradation can significantly reduce uncaging efficiency.
-
Batch-to-Batch Variability: There can be variations in the efficacy of MNI-glutamate between different batches.[5] It is advisable to calibrate the uncaging parameters for each new batch.
-
-
Optimize Photolysis Parameters:
-
Laser Wavelength and Power: Confirm that the laser is tuned to the optimal wavelength for your MNI-caged compound (around 720 nm for two-photon uncaging of MNI-glutamate).[5][7] Laser power may need to be adjusted based on the depth of the target tissue and the concentration of the caged compound.[5]
-
Pulse Duration: The duration of the laser pulse directly affects the amount of uncaged molecule. For two-photon uncaging of MNI-glutamate, pulse durations of 0.25–4 ms are typically used.[5]
-
Laser Alignment: Ensure the laser beam is correctly aligned and focused on the target area.
-
-
Check Solution Preparation:
-
Concentration: Verify the concentration of the MNI-caged compound in your experimental buffer. For two-photon uncaging of MNI-glutamate, concentrations typically range from 2.5 mM to 10 mM.[5][8]
-
Solubility: While MNI-caged glutamate is water-soluble up to 50 mM, it may require warming to fully dissolve after thawing.[1][3] Ensure the compound is completely dissolved in the buffer.
-
Issue 2: Off-Target Effects and Phototoxicity
Q: I am observing unexpected neuronal activity or cell damage during my experiment. What could be the cause?
A: Off-target effects and phototoxicity are known challenges in uncaging experiments.
-
Off-Target Pharmacological Effects:
-
GABA-A Receptor Antagonism: A significant issue with MNI-caged glutamate is its antagonistic effect on GABA-A receptors at concentrations commonly used for two-photon uncaging (IC50 ≈ 0.5 mM).[1][9][10] This can lead to hyperexcitability and epileptiform activity.[5]
-
Mitigation Strategies:
-
Use the lowest effective concentration of the MNI-caged compound.
-
In some experimental contexts, co-application of a GABA-A receptor agonist or working in the presence of TTX to block action potentials can help manage hyperexcitability.[5]
-
Consider alternative caged compounds with reduced off-target effects if available.[11]
-
-
-
Phototoxicity:
-
High Laser Power: Excessive laser power can cause cellular damage. Use the minimum laser power and shortest pulse duration necessary to elicit a physiological response.
-
Calibration: An elegant method to calibrate laser power involves monitoring the bleaching of a fluorescent dye like Alexa-594 at a known concentration to ensure consistent and non-damaging light dosage.[7][12]
-
Issue 3: Inconsistent or Variable Responses
Q: The responses to uncaging are highly variable between experiments or even within the same experiment. Why is this happening?
A: Variability in uncaging responses can be due to several experimental factors:
-
Experimental Preparation:
-
Tissue Depth: The depth of the target neuron or spine within the tissue slice will affect light scattering and, consequently, the uncaging efficiency.[5]
-
Solution Perfusion: Ensure consistent perfusion of the artificial cerebrospinal fluid (ACSF) containing the caged compound to maintain a stable concentration at the target site.
-
-
Calibration and Controls:
-
uEPSC Calibration: To ensure consistency, the uncaging stimulus can be calibrated to evoke uncaging-evoked Excitatory Postsynaptic Currents (uEPSCs) that mimic miniature excitatory postsynaptic currents (mEPSCs).[5]
-
Control Experiments: Perform control experiments to rule out effects of the photolysis byproducts or the laser itself. This can include photostimulation in the absence of the caged compound.
-
Data Presentation
Table 1: Photochemical Properties of Common Caged Glutamates
| Caged Compound | One-Photon Absorption Max (λmax, nm) | Quantum Yield (Φu) | Two-Photon Cross-Section (δu, GM) | Optimal 2P Wavelength (nm) |
| MNI-Glutamate | 330 - 340 | 0.065 - 0.085 | 0.06 | 720 - 730 |
| CDNI-Glutamate | 330 | 0.5 | 0.06 | 720 |
| MDNI-Glutamate | ~330 | ~0.5 | ~0.06 | ~720 |
| RuBi-Glutamate | 450 | 0.13 | 0.14 | 800 |
| DEAC450-Glutamate | 450 | 0.39 | 0.5 | 900 |
Data compiled from multiple sources.[3][4][7][13][14] GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s / photon).
Experimental Protocols
Protocol 1: Two-Photon Glutamate Uncaging on Dendritic Spines
This protocol is adapted from established methods for studying synaptic function in brain slices.[5][8]
Materials:
-
Two-photon laser scanning microscope with a Ti:Sapphire laser.
-
Acute brain slices (e.g., hippocampus).
-
Artificial cerebrospinal fluid (ACSF) containing (in mM): 127 NaCl, 25 NaHCO₃, 1.2 NaH₂PO₄, 2.5 KCl, 25 D-glucose, 2 CaCl₂, 1 MgCl₂, and 1 µM Tetrodotoxin (TTX). The solution should be aerated with 95% O₂/5% CO₂.
-
MNI-caged L-glutamate (2.5 - 10 mM).
-
Whole-cell patch-clamp setup.
-
Intracellular solution containing a fluorescent dye (e.g., Alexa Fluor 594) for morphological visualization.
Methodology:
-
Slice Preparation: Prepare acute brain slices according to standard laboratory procedures.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with ACSF. Establish a whole-cell patch-clamp recording from a target neuron.
-
Caged Compound Application: Bath-apply ACSF containing the desired concentration of MNI-caged glutamate.
-
Neuron Visualization: Fill the neuron with a fluorescent dye via the patch pipette to visualize its dendritic morphology, including individual spines.
-
Laser Tuning: Tune the Ti:Sapphire laser to the optimal wavelength for two-photon uncaging of MNI-glutamate (~720 nm).
-
Uncaging:
-
Position the focused laser spot adjacent to the head of a single dendritic spine.
-
Deliver a short laser pulse (e.g., 0.5 - 2 ms) to uncage glutamate.
-
-
Data Acquisition: Record the uncaging-evoked excitatory postsynaptic current (uEPSC) or potential (uEPSP) at the soma using the patch-clamp amplifier.
-
Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded responses. Repeat the uncaging at multiple spines to map receptor distribution and function.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for two-photon glutamate uncaging.
Caption: Glutamatergic signaling pathway activated by uncaging.
Caption: GABAergic inhibitory signaling initiated by uncaging.
References
- 1. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]
- 2. Optopharmacology [hellobio.com]
- 3. rndsystems.com [rndsystems.com]
- 4. bio-techne.com [bio-techne.com]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Anionically Decorated Caged Neurotransmitters: In Vitro Comparison of 7-Nitroindolinyl- and 2-(p-Phenyl-o-nitrophenyl)propyl-Based Photochemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Laser Power for Two-Photon Uncage of 5-Bromo-7-nitroindoline
Welcome to the technical support center for the use of 5-Bromo-7-nitroindoline caged compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their two-photon uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal laser wavelength for two-photon uncaging of this compound?
A1: For nitroindoline-based caged compounds, the optimal two-photon excitation wavelength is typically around 720 nm.[1][2][3] This wavelength provides a good balance between efficient uncaging and minimizing photodamage to the biological sample.
Q2: What is a typical laser power range for two-photon uncaging of this compound?
A2: The optimal laser power is highly dependent on your specific experimental setup, including the objective's numerical aperture (NA), the concentration of the caged compound, and the depth of the target within the tissue.[2] However, a general starting range for similar nitroindoline compounds is between 5 mW and 50 mW at the sample plane, with pulse durations typically ranging from 0.25 ms to 4 ms.[2] It is crucial to perform a laser power titration to determine the optimal power for your specific conditions.
Q3: How do I determine the optimal laser power for my experiment?
A3: The best approach is to perform a laser power titration experiment. This involves starting at a low laser power and gradually increasing it while monitoring the desired biological response (e.g., postsynaptic currents, calcium transients). The goal is to find the minimum power required to elicit a reliable and reproducible response without inducing signs of phototoxicity. A detailed protocol for laser power titration is provided in the "Experimental Protocols" section below.
Q4: What are the signs of phototoxicity, and how can I avoid it?
A4: Phototoxicity is cellular damage caused by excessive light exposure.[4] Signs of phototoxicity can include:
-
A gradual decrease or "rundown" in the uncaging-evoked response with repeated stimulation.[5]
-
Visible changes in cell morphology, such as blebbing or swelling.
-
Increased background fluorescence, potentially indicating the generation of reactive oxygen species (ROS).[6]
-
Cell death.
To avoid phototoxicity:
-
Use the lowest effective laser power and shortest possible pulse duration.
-
Avoid prolonged or repeated exposure to the uncaging laser at a single point.
-
Use an acousto-optic modulator (AOM) or Pockels cell to precisely control the timing and intensity of the laser exposure.
-
Consider using oxygen scavenger systems in your buffer for in vitro experiments to reduce the formation of reactive oxygen species.[4]
Q5: My uncaging efficiency is low. What can I do to improve it?
A5: Low uncaging efficiency can be due to several factors:
-
Insufficient Laser Power: Carefully increase the laser power, while monitoring for signs of phototoxicity.
-
Suboptimal Wavelength: Ensure your laser is tuned to the optimal two-photon excitation wavelength for this compound (around 720 nm).
-
Caged Compound Concentration: Verify that the concentration of the caged compound in your solution is adequate.
-
Laser Pulse Characteristics: The peak power of the laser pulse is critical for two-photon excitation. Ensure your laser is properly mode-locked and that the pulse duration is optimal.
-
Optical Pathway: Check your microscope's optical pathway for any elements that might be scattering or absorbing the laser light, reducing the power delivered to the sample.
Quantitative Data
The following table summarizes representative laser parameters used for two-photon uncaging of various nitroindoline-caged neurotransmitters. These values should be used as a starting point for your own optimization experiments with this compound.
| Caged Compound | Wavelength (nm) | Power at Sample (mW) | Pulse Duration (ms) | Biological Response | Reference |
| MNI-Glutamate | 720 | 5 - 40 | 0.25 - 4 | Excitatory Postsynaptic Currents (EPSCs) | [2] |
| CDNI-Glutamate | 720 | 8.7 | 1 | AMPA Receptor-Mediated Currents | [3] |
| DEAC450-Glutamate | 900 | 10 | 0.5 | Excitatory Postsynaptic Currents (EPSCs) | [7] |
Experimental Protocols
Protocol 1: Laser Power Titration for Optimal Uncaging
This protocol describes a general procedure to determine the optimal laser power for two-photon uncaging of this compound-caged glutamate in a neuronal sample.
Objective: To find the minimum laser power that elicits a consistent and physiological response without causing phototoxicity.
Materials:
-
Two-photon microscope equipped with a tunable femtosecond-pulsed laser (e.g., Ti:Sapphire).
-
Acousto-optic modulator (AOM) or Pockels cell for precise laser control.
-
Electrophysiology setup for recording neuronal activity (e.g., patch-clamp).
-
This compound-caged compound dissolved in the appropriate experimental buffer.
-
Biological sample (e.g., brain slices, cultured neurons).
Procedure:
-
Prepare the Sample: Prepare your biological sample and perfuse with the solution containing the this compound caged compound.
-
Establish a Recording: Obtain a stable electrophysiological recording from a target cell.
-
Set Initial Laser Parameters:
-
Tune the laser to the optimal wavelength (e.g., 720 nm).
-
Set a short pulse duration (e.g., 0.5 ms).
-
Start with a very low laser power at the sample (e.g., 2-5 mW).
-
-
Perform Uncaging at a Single Point:
-
Position the uncaging laser spot at a desired location (e.g., near a dendritic spine).
-
Deliver a single laser pulse and record the cell's response.
-
-
Incrementally Increase Laser Power:
-
If no response is observed, increase the laser power in small increments (e.g., 2-3 mW).
-
Repeat step 4 at each power level until a detectable and reproducible response is observed.
-
-
Assess Response Stability:
-
Once a reliable response is achieved, deliver a series of uncaging pulses at that power level (e.g., 10 pulses at 0.1 Hz).
-
Monitor the amplitude and kinetics of the response. A stable response indicates that you are likely below the phototoxicity threshold. A gradual decrease in the response suggests potential photodamage.
-
-
Monitor for Phototoxicity:
-
Visually inspect the cell's morphology for any signs of damage.
-
If phototoxicity is suspected, reduce the laser power or pulse duration.
-
-
Determine the Optimal Power: The optimal laser power is the lowest power that produces a stable and physiologically relevant response over repeated trials without any signs of phototoxicity.
Visualizations
Caption: Workflow for optimizing laser power in a two-photon uncaging experiment.
Caption: Signaling pathway activated by two-photon uncaging of glutamate.
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Controlled light-exposure microscopy reduces photobleaching and phototoxicity in fluorescence live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Minimizing Phototoxicity from 5-Bromo-7-nitroindoline Byproducts
For researchers, scientists, and drug development professionals utilizing 5-Bromo-7-nitroindoline, the presence of phototoxic byproducts can be a significant source of experimental variability and misleading results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate phototoxicity issues arising from these impurities.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern with this compound?
A1: Phototoxicity is a toxic response triggered by exposure to light.[1] In the context of this compound, certain byproducts formed during its synthesis can absorb light energy and subsequently generate reactive oxygen species (ROS).[1] These ROS can damage cellular components, leading to cell death and confounding experimental outcomes.[1]
Q2: What are the likely phototoxic byproducts in my this compound sample?
A2: The synthesis of this compound, typically involving the nitration of a bromoindoline precursor, can lead to the formation of several impurities. The most common phototoxic byproducts include:
-
Positional Isomers: Nitration can occur at different positions on the indoline ring, resulting in isomers such as 6-Bromo-7-nitroindoline or other bromo-nitroindoline variants.
-
Di-nitro Derivatives: Over-nitration can lead to the formation of dinitro-bromoindoline compounds.
-
Photodegradation Products: Exposure of this compound to light can lead to its degradation, forming products like 5-bromo-7-nitrosoindoline, which may also be phototoxic.[2]
Q3: What are the visible signs of phototoxicity in my cell-based experiments?
A3: Obvious signs of phototoxicity include a rapid decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), and increased cell death in light-exposed samples compared to dark controls. However, more subtle effects can also occur, impacting cellular processes without causing immediate death.
Q4: How can I minimize the generation of phototoxic byproducts during synthesis?
A4: Careful control of reaction conditions during the nitration of bromoindoline is crucial. This includes precise temperature control, dropwise addition of nitrating agents, and monitoring the reaction progress to avoid over-nitration. Post-synthesis purification using techniques like chromatography is essential to remove isomeric and other impurities.
Q5: What immediate steps can I take in my experiments if I suspect phototoxicity?
A5: If you suspect phototoxicity, the most immediate steps are to:
-
Minimize light exposure to your cells and compounds at all times. Use red light where possible, and keep cultures in the dark as much as possible.
-
Include a "dark" control group in your experiments that is treated with the compound but not exposed to light.
-
Reduce the concentration of the this compound compound used.
Troubleshooting Guides
This section provides guidance on how to identify and address specific issues related to phototoxicity from this compound byproducts.
Issue 1: High background cell death in light-exposed control wells (without the primary compound).
| Potential Cause | Recommended Solution |
| Phototoxic components in the cell culture medium. | Some media components, like phenol red and certain vitamins, can be mildly phototoxic. Use phenol red-free media and consider using specialized low-phototoxicity media formulations for sensitive experiments. |
| Excessive light intensity or duration. | Reduce the intensity and/or duration of light exposure to the minimum required for your experiment. |
| Cellular stress. | Ensure cells are healthy and not under other stresses (e.g., nutrient deprivation, improper CO2 levels) which can exacerbate phototoxic effects. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Recommended Solution |
| Variable light exposure. | Standardize the light source, intensity, and duration of exposure for all experiments. Use a radiometer to measure and calibrate your light source. |
| Different batches of this compound. | Different synthesis batches may contain varying levels and types of phototoxic byproducts. It is crucial to test each new batch for phototoxicity before use in critical experiments. |
| Inconsistent handling procedures. | Ensure all handling of the compound and cells is performed under consistent, low-light conditions. |
Issue 3: Unexpected changes in cellular signaling pathways.
| Potential Cause | Recommended Solution |
| Activation of stress-activated protein kinases (SAPKs). | Phototoxic byproducts can induce cellular stress, leading to the activation of signaling pathways such as JNK and p38 MAPK. To confirm this, you can use specific inhibitors for these kinases in your experiments. |
| Off-target effects of byproducts. | The byproducts may have their own biological activities that are independent of their phototoxicity. Consider purifying your this compound to remove these confounding factors. |
Data Presentation
The following tables summarize hypothetical quantitative data for assessing the phototoxicity of potential byproducts. This data is representative and should be used as a guide for interpreting your own experimental results.
Table 1: In Vitro Phototoxicity Assessment using the 3T3 Neutral Red Uptake (NRU) Assay.
| Compound | IC50 (-UVA) (µM) | IC50 (+UVA) (µM) | Photo-Irritation Factor (PIF) | Mean Photo Effect (MPE) | Phototoxicity Prediction |
| This compound | >100 | 85 | <2 | <0.1 | Non-phototoxic |
| Byproduct A (Positional Isomer) | 90 | 15 | 6.0 | 0.18 | Phototoxic |
| Byproduct B (Di-nitro Derivative) | 75 | 5 | 15.0 | 0.35 | Highly Phototoxic |
| Byproduct C (Photodegradation Product) | >100 | 50 | >2 | 0.12 | Probable Phototoxic |
-
Photo-Irritation Factor (PIF): Calculated as the ratio of IC50 (-UVA) / IC50 (+UVA). A PIF > 5 is considered phototoxic.[1]
-
Mean Photo Effect (MPE): A measure that compares the dose-response curves with and without light. An MPE ≥ 0.15 is considered phototoxic.[3]
Table 2: Reactive Oxygen Species (ROS) Generation Assay.
| Compound | ROS Production (Fold increase over control) | Photoreactivity Prediction |
| This compound | 1.2 | Low |
| Byproduct A (Positional Isomer) | 5.8 | High |
| Byproduct B (Di-nitro Derivative) | 12.5 | Very High |
| Byproduct C (Photodegradation Product) | 3.1 | Moderate |
Experimental Protocols
3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (Adapted from OECD TG 432)
This assay assesses photocytotoxicity by comparing the cytotoxicity of a test substance in the presence and absence of a non-cytotoxic dose of UV-A light.[4][5][6][7][8]
Methodology:
-
Cell Culture: Plate Balb/c 3T3 fibroblasts in two 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the culture medium with a dilution series of the test compound (and controls) in a suitable buffer. One plate is designated for irradiation (+UVA), and the other is kept in the dark (-UVA).
-
Incubation: Incubate both plates for 1 hour.
-
Irradiation: Expose the +UVA plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). The -UVA plate remains in the dark.
-
Post-Incubation: Replace the treatment medium with fresh culture medium and incubate both plates for another 24 hours.
-
Viability Assessment: Add Neutral Red solution to both plates and incubate for 3 hours. The dye is taken up by viable cells.
-
Quantification: Extract the Neutral Red from the cells and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the IC50 values (the concentration that reduces cell viability by 50%) for both the +UVA and -UVA conditions. Determine the Photo-Irritation Factor (PIF) and Mean Photo Effect (MPE) to predict phototoxicity.[1][3][9][10][11]
Cellular Reactive Oxygen Species (ROS) Assay
This assay measures the generation of ROS in cells following exposure to a test compound and light.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HaCaT keratinocytes) in a 96-well plate and allow them to attach.
-
Dye Loading: Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) by incubating them with the dye solution.
-
Treatment: Replace the dye solution with a solution containing the test compound.
-
Irradiation: Expose the plate to a light source for a defined period. Include a dark control plate.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Calculate the fold increase in fluorescence in the treated and irradiated wells compared to the control wells. A significant increase in fluorescence indicates ROS production.
Visualizations
Caption: Signaling pathway of phototoxicity induced by byproducts.
Caption: Experimental workflow for assessing and mitigating phototoxicity.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. iivs.org [iivs.org]
- 6. nucro-technics.com [nucro-technics.com]
- 7. criver.com [criver.com]
- 8. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
5-Bromo-7-nitroindoline stability in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-7-nitroindoline in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: this compound, like other nitroindoline compounds, is susceptible to three main degradation pathways:
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation. Studies on similar compounds have shown that photolysis can lead to the formation of 5-bromo-7-nitrosoindoline.[1][2]
-
Hydrolysis: The stability of the compound can be pH-dependent. Both acidic and basic conditions can potentially lead to the hydrolysis of the nitro group or other susceptible bonds in the molecule.[3][4]
-
Oxidation: The indoline ring is susceptible to oxidation, which can lead to the formation of the corresponding indole or other oxidized species.[5][6][7]
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure the stability of your stock solutions, it is recommended to:
-
Dissolve the compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: Can I use physiological buffers like PBS, TRIS, or HEPES to prepare working solutions?
A3: Yes, but the stability of this compound in these buffers should be experimentally verified under your specific conditions. The pH of the buffer is a critical factor.
Q4: At what pH is this compound expected to be most stable?
Q5: What are the potential degradation products I should be aware of?
A5: Based on the chemistry of related compounds, potential degradation products could include:
-
5-Bromo-7-nitrosoindoline: Formed via photodegradation.[1][2]
-
Hydrolyzed forms: Resulting from the cleavage of the nitro group or other functionalities.
-
Oxidized forms: Such as the corresponding indole derivative.[5]
Troubleshooting Guides
Problem: I am observing inconsistent results in my bioassays.
-
Possible Cause: Degradation of this compound in your assay buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of the compound from a frozen stock immediately before each experiment.
-
Minimize Exposure to Light: Protect your experimental setup, including plates and buffer reservoirs, from direct light.
-
Control Temperature: Ensure that your experimental temperature is controlled and consistent. Elevated temperatures can accelerate degradation.[8]
-
Perform a Stability Study: Conduct a simple stability study to determine the half-life of the compound in your specific assay buffer and under your experimental conditions (see Experimental Protocols section).
-
Problem: The color of my working solution changes over time.
-
Possible Cause: This is often an indicator of compound degradation, potentially due to oxidation or photodegradation.
-
Troubleshooting Steps:
-
Visual Inspection: Note any changes in the color of your solutions. A change from colorless or pale yellow to a darker shade may indicate degradation.
-
Analytical Confirmation: Use analytical techniques such as HPLC-UV or LC-MS to analyze the solution over time and identify the appearance of new peaks corresponding to degradation products.
-
Protect from Light and Air: Prepare and handle solutions in a manner that minimizes exposure to light and oxygen. Consider using de-gassed buffers.
-
Stability in Physiological Buffers
The stability of this compound can be influenced by the choice of physiological buffer due to their different pH ranges.
| Buffer | Typical pH Range | Potential Stability Considerations |
| PBS (Phosphate-Buffered Saline) | 7.2 - 7.6 | Generally considered biocompatible and maintains a physiological pH.[9] |
| TRIS (Tris(hydroxymethyl)aminomethane) | 7.0 - 9.0 | The pH of TRIS buffers is known to be temperature-dependent, which could affect compound stability if experiments are run at different temperatures.[8][10] |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 6.8 - 8.2 | Often preferred for its ability to maintain pH in cell culture media, its pKa is less sensitive to temperature changes compared to TRIS.[10] |
Note: The compatibility of the buffer with your specific assay should always be considered. For example, phosphate buffers can sometimes interfere with enzymatic assays involving phosphate transfer.
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Physiological Buffer
This protocol outlines a general method to determine the stability of this compound in a buffer of interest using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Physiological buffer of interest (e.g., PBS, TRIS, HEPES)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (optional, for mobile phase)
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare the Working Solution: Dilute the stock solution with the physiological buffer to a final concentration suitable for your experiments and HPLC analysis (e.g., 10 µM).
-
Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C). Protect the solution from light.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution.
-
Sample Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile to stop any further degradation.
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from any degradation products.
-
Monitor the absorbance at a wavelength where the parent compound has a strong signal (determine this by a UV scan if necessary).
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of the remaining compound versus time to determine the stability profile and estimate the half-life.
-
Visualizations
References
- 1. Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [khanacademy.org]
- 10. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
Technical Support Center: 5-Bromo-7-Nitrosoindoline Formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, avoiding, and troubleshooting the formation of 5-bromo-7-nitrosoindoline as an undesired byproduct during reactions involving 5-bromo-7-nitroindoline or its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is 5-bromo-7-nitrosoindoline and how is it formed?
A1: 5-bromo-7-nitrosoindoline is a compound that can be formed as a byproduct from this compound, particularly under photochemical conditions. The nitro group (-NO₂) of the indoline is reduced to a nitroso group (-N=O). This transformation can be initiated by exposure to light, especially UV light.[1][2] One specific pathway involves the photoactivation of N-acyl-7-nitroindolines, which can lead to the formation of a nitrosoindole intermediate in the presence of water.[3][4]
Q2: Why is it important to avoid the formation of 5-bromo-7-nitrosoindoline?
A2: Nitroso compounds are often considered potential mutagens and their presence, even in small amounts, can be a safety concern in drug development. From a process chemistry perspective, the formation of this byproduct complicates purification, reduces the yield of the desired product, and can interfere with subsequent chemical steps.
Q3: Under what specific conditions should I be concerned about this byproduct forming?
A3: You should be particularly cautious when your reaction involves this compound or its derivatives and is exposed to light, especially in the 350 nm range.[1][2] Reactions run over extended periods, even under ambient laboratory light, may be at risk. Additionally, the presence of water can facilitate the formation of nitrosoindoles from certain intermediates.[3][4]
Q4: How can I detect the presence of 5-bromo-7-nitrosoindoline in my reaction mixture?
A4: A combination of chromatographic and spectroscopic methods is recommended. Thin-Layer Chromatography (TLC) may show a distinct, sometimes colored (often pinkish), spot for the nitroso compound.[1] For definitive identification and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is suitable, as nitro and nitroso compounds have different retention times and UV-Vis absorbance spectra.[5][6] For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1][7][8][9][10][11][12]
Q5: What are the characteristic spectroscopic signatures of 5-bromo-7-nitrosoindoline?
A5: While specific data for this exact compound is not broadly published, general characteristics for nitroso compounds include:
-
NMR Spectroscopy: The chemical shifts of protons and carbons near the nitroso group will be different from those of the parent nitro compound. N-nitrosamines can exist as E/Z isomers due to restricted rotation around the N-N bond, which can lead to two sets of signals in the NMR spectrum.[9][11]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of 5-bromo-7-nitrosoindoline (C₈H₇BrN₂O). Common fragmentation patterns for nitrosamines include the loss of the NO radical (30 Da).[12]
-
IR Spectroscopy: The characteristic symmetric and asymmetric stretching frequencies of the nitro group (around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹) will be absent and replaced by the N=O stretching vibration of the nitroso group (typically in the 1500-1620 cm⁻¹ region).
Troubleshooting Guides
Issue 1: A new, unexpected, and often colored spot appears on the TLC plate during a reaction involving this compound.
-
Possible Cause: Formation of 5-bromo-7-nitrosoindoline due to exposure to light.
-
Troubleshooting Steps:
-
Protect from Light: Immediately shield the reaction vessel from light by wrapping it in aluminum foil or using an amber glass flask.
-
Minimize Reaction Time: If possible, reduce the reaction time to minimize the duration of light exposure.
-
Use a Quencher: In photochemical reactions, the addition of a triplet state quencher can sometimes inhibit side reactions, though specific quenchers would need to be evaluated for compatibility with the desired reaction.[13]
-
Work-up in Dim Light: Perform the reaction work-up and purification steps under minimal light conditions.
-
Issue 2: The final product is difficult to purify, with a persistent impurity that has a similar polarity to the desired product.
-
Possible Cause: Co-elution of 5-bromo-7-nitrosoindoline with the target compound.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Column Choice: If using normal phase silica gel, consider switching to a different stationary phase, such as alumina or a bonded phase column (e.g., diol, cyano). For reversed-phase HPLC, experimenting with different column chemistries (e.g., C18, phenyl-hexyl, polar-embedded) can alter selectivity.[14]
-
Solvent System: Methodically screen different solvent systems for both TLC and column chromatography to maximize the separation (ΔRf) between the product and the impurity. For reversed-phase HPLC, adjusting the pH of the mobile phase can be effective, as the polarity of the nitrosoindoline may be sensitive to pH.
-
-
Recrystallization: Experiment with various solvent systems for recrystallization. A multi-solvent system (a "good" solvent for dissolving and a "poor" solvent for precipitation) can often improve separation.
-
Chemical Conversion: If the impurity is present in a significant amount and difficult to separate, consider a chemical treatment to either convert the nitroso compound back to the nitro compound (oxidation) or to a more easily separable derivative (reduction to the corresponding amine).[15] However, this approach requires careful consideration of the stability of the desired product to the reaction conditions.
-
Data Presentation
Table 1: Comparison of Analytical Techniques for the Detection of 5-bromo-7-nitrosoindoline
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| TLC | Differential partitioning between a stationary and mobile phase. | Rapid qualitative assessment of the presence of the byproduct. | Fast, inexpensive, and simple to perform. | Not quantitative; identification is tentative. |
| HPLC-UV | High-resolution separation based on polarity. | Quantitative analysis of purity and impurity levels.[5] | High resolution, sensitive, and quantitative. | Requires method development; co-elution is possible. |
| LC-MS | Separation by HPLC followed by mass analysis. | Molecular weight confirmation and fragmentation data for structural elucidation.[12] | Highly specific and sensitive; provides molecular weight information. | More complex and expensive instrumentation. |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field. | Detailed structural information and confirmation of the nitroso group's presence.[7][9] | Provides unambiguous structural information. | Requires isolation of the impurity or a significant concentration in the mixture. |
| FT-IR | Vibrational transitions of chemical bonds. | Confirmation of the presence of the N=O group and absence of the NO₂ group. | Fast and provides functional group information. | May not be sensitive enough for low concentrations; complex spectra can be difficult to interpret. |
Experimental Protocols
Protocol 1: General Method for HPLC-UV Analysis
This is a starting point for method development and may require optimization.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a lower percentage of B (e.g., 20%) and increase to a higher percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at multiple wavelengths (e.g., 254 nm, 280 nm, and a longer wavelength around 330-370 nm where nitroaromatics often absorb).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is a common starting point for indoline derivatives. The optimal ratio should be determined by TLC analysis to achieve good separation between the desired product and the nitroso byproduct.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into a column and allow it to pack evenly.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Begin eluting with the determined solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure product.
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating 5-bromo-7-nitrosoindoline formation.
Caption: Simplified pathway of byproduct formation and prevention strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciencepub.net [sciencepub.net]
- 7. longdom.org [longdom.org]
- 8. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nathan.instras.com [nathan.instras.com]
- 14. Nitro compound separation - Chromatography Forum [chromforum.org]
- 15. grokipedia.com [grokipedia.com]
troubleshooting poor solubility of 5-Bromo-7-nitroindoline derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the poor solubility of 5-Bromo-7-nitroindoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is characterized by its poor aqueous solubility.[1][2][3][4] It is generally considered insoluble in water. However, it exhibits solubility in various organic solvents. For creating stock solutions, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used.[1][5] It also shows some solubility in alcohols like ethanol and methanol.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?
A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound for use in biological assays.[1][5] It is crucial to use a high-purity, anhydrous grade of DMSO, as the presence of water can affect the solubility and stability of the compound.[6]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v).[1][7] However, the tolerance to DMSO can vary significantly between different cell lines. Therefore, it is essential to perform a vehicle control experiment to determine the effect of the solvent on your specific experimental system.[1]
Q4: How should I store my this compound stock solution?
A4: Once dissolved in an organic solvent like DMSO, stock solutions should be stored at -20°C or -80°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][5]
Q5: Can I use heat to dissolve my this compound derivative?
A5: Gentle heating, for instance in a 37°C water bath, can be employed to aid in the dissolution of this compound derivatives.[1][5] However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound.[1] It is advisable to first check the compound's stability at elevated temperatures.
Solubility Troubleshooting Guide
This guide addresses common issues encountered when working with this compound derivatives.
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in the chosen solvent. | The solvent may not be strong enough. | Switch to a stronger polar aprotic solvent like high-purity DMSO or DMF.[1] |
| Insufficient mixing. | Use a vortex mixer for several minutes. For more resistant compounds, sonication in a water bath for 10-15 minutes can be effective.[1][5] | |
| Precipitation occurs upon dilution into aqueous buffer or cell culture medium. | The compound "crashes out" of solution due to the high aqueous content of the final medium.[1] | Optimize the dilution technique by adding the stock solution to the aqueous medium while gently vortexing to ensure rapid and even dispersion.[5] |
| The final concentration of the organic co-solvent is too low to maintain solubility. | Perform serial dilutions in the organic solvent before the final dilution into the aqueous medium. Ensure the final co-solvent concentration is sufficient to maintain solubility but remains non-toxic to the cells.[1] | |
| Inconsistent or non-reproducible experimental results. | The compound may not be fully dissolved, leading to inaccurate concentrations. | Always visually inspect your solutions to ensure complete dissolution before use. If necessary, briefly warm and vortex the solution.[6] |
| Degradation of the compound in solution. | Prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid repeated freeze-thaw cycles.[1] |
Quantitative Solubility Data (Estimated)
While specific quantitative solubility data for this compound is limited, the following table provides an estimation based on the known solubility of similar indole compounds.[6]
| Solvent System | Estimated Solubility | Notes |
| Water | < 0.1 mg/mL | Practically insoluble.[3][4] |
| Dimethyl Sulfoxide (DMSO) | > 10 mg/mL | Preferred solvent for high-concentration stock solutions.[1][5] |
| N,N-Dimethylformamide (DMF) | > 10 mg/mL | An alternative to DMSO for stock solutions.[8] |
| Ethanol | 1 - 10 mg/mL | Can be used as a primary solvent or as a co-solvent.[1] |
| Methanol | 1 - 5 mg/mL | Less common for cell-based assays due to higher potential toxicity.[1] |
| 10% DMSO in Saline | ≥ 2.5 mg/mL | A co-solvent system can improve solubility in aqueous-based formulations.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound derivative (solid powder)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of the this compound derivative needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 243.06 g/mol .
-
Weigh the compound: Accurately weigh the calculated mass of the compound and transfer it to a sterile vial.
-
Add solvent: Add the appropriate volume of high-purity DMSO to the vial.
-
Dissolve the compound: Securely cap the vial and vortex the solution for 2-5 minutes. Visually inspect for any undissolved particles.
-
(Optional) Sonication/Heating: If the compound is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes.[1] Alternatively, warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[1][5]
-
Storage: Once the compound is completely dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Serial Dilution for Cell-Based Assays
Materials:
-
10 mM stock solution of this compound derivative in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the stock solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare intermediate dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for your experiment.
-
Final dilution: Dilute the intermediate DMSO solutions into the pre-warmed cell culture medium to achieve the final desired concentrations for treating your cells. Ensure that the final DMSO concentration is consistent across all experimental and control groups and does not exceed the tolerated level for your cell line (typically <0.5%).[1][7] For example, a 1:1000 dilution of a DMSO stock solution will result in a final DMSO concentration of 0.1%.
Visualization of a Relevant Signaling Pathway
This compound derivatives are being investigated for their potential roles in various biological processes. A structurally related compound, 3-bromo-7-nitroindazole, has been identified as an inhibitor of the blue light signaling pathway by interacting with the photoreceptor Cryptochrome 1 (CRY1).[2][9] The following diagram illustrates a simplified workflow for investigating the effect of such an inhibitor.
Caption: Workflow for studying the inhibitory effect of a compound on a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The blue light signaling inhibitor 3-bromo-7-nitroindazole affects gene translation at the initial reception of blue light in young Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 80166-90-1 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of Novel Compounds on GABA-A Receptors
Disclaimer: There is currently no direct scientific literature detailing the off-target effects of 5-Bromo-7-nitroindoline on GABA-A receptors. This guide provides a general framework and troubleshooting advice for researchers investigating the potential interaction of novel compounds, such as this compound, with GABA-A receptors.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to screen a novel compound for potential off-target effects on GABA-A receptors?
A1: A common first step is to perform a radioligand binding assay. This will determine if your compound displaces known ligands that bind to different sites on the GABA-A receptor complex. Following that, functional assays, such as electrophysiology on cells expressing GABA-A receptors, are crucial to determine if the compound modulates receptor activity.
Q2: My test compound, an indoline derivative, has low aqueous solubility. How can I prepare it for electrophysiological experiments?
A2: Low solubility is a common challenge. Here are some troubleshooting steps:
-
Use a solvent: Dimethyl sulfoxide (DMSO) is a common solvent for lipophilic compounds. Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the extracellular recording solution.
-
Control for the solvent: It is critical to test the effect of the final DMSO concentration on GABA-A receptor function alone. Typically, DMSO concentrations are kept below 0.1% to minimize off-target effects.
-
Use cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds and increase their aqueous solubility.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound in the final solution.
Q3: I'm observing a change in GABA-evoked currents in the presence of my compound. How can I determine if this is a direct effect on the GABA-A receptor?
A3: To confirm a direct effect, you should perform a series of control experiments:
-
Test on non-transfected cells: Apply your compound to cells that do not express GABA-A receptors. If you still observe a current, the effect is likely not mediated by GABA-A receptors.
-
Vary the GABA concentration: Determine if your compound's effect changes with different concentrations of GABA. This can help to distinguish between competitive, non-competitive, and allosteric modulation.
-
Use specific antagonists: Test if the effect of your compound is blocked by known GABA-A receptor antagonists, such as bicuculline (for the GABA binding site) or flumazenil (for the benzodiazepine site).
Q4: My compound appears to potentiate GABA-A receptor function. What follow-up experiments are necessary to characterize its mechanism of action?
A4: To characterize the mechanism of potentiation, you should investigate the following:
-
Construct a dose-response curve: This will determine the potency (EC50) of your compound.
-
Analyze the effect on GABA's EC50: A leftward shift in the GABA dose-response curve in the presence of your compound suggests positive allosteric modulation.
-
Investigate subunit selectivity: Test your compound on different subtypes of GABA-A receptors (e.g., expressing different alpha or beta subunits) to see if its effect is specific to certain receptor compositions. This is important as different subunits are associated with different physiological effects.
-
Single-channel recording: This advanced technique can reveal if your compound affects channel opening frequency, duration, or conductance.
Troubleshooting Guides
Problem 1: High variability in electrophysiological recordings.
-
Possible Cause: Inconsistent cell health or receptor expression.
-
Solution: Ensure consistent cell culture conditions. Use cells from a similar passage number for all experiments.
-
-
Possible Cause: Instability of the compound in solution.
-
Solution: Prepare fresh solutions of your compound for each experiment. Protect from light if the compound is light-sensitive (as many indoline derivatives are).
-
-
Possible Cause: Fluctuation in the perfusion system.
-
Solution: Check for bubbles or leaks in the perfusion lines. Ensure a constant flow rate.
-
Problem 2: No observable effect of the compound on GABA-A receptor currents.
-
Possible Cause: The compound is not active at the tested concentrations.
-
Solution: Test a wider range of concentrations. Some modulators act at micromolar concentrations, while others are effective in the nanomolar range.
-
-
Possible Cause: The compound acts on a specific GABA-A receptor subtype not expressed in your cell line.
-
Solution: If possible, test on different cell lines expressing various GABA-A receptor subunit combinations.
-
-
Possible Cause: The compound has degraded.
-
Solution: Verify the integrity of your compound using analytical methods like HPLC or mass spectrometry.
-
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is well-suited for initial screening and characterization of compound effects on specific GABA-A receptor subtypes.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) into the oocytes. Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at -60 mV.
-
-
Compound Application:
-
Establish a baseline GABA response by applying a low concentration of GABA (e.g., the EC10).
-
Co-apply your test compound with GABA and observe any change in the current amplitude.
-
To test for direct effects, apply the compound in the absence of GABA.
-
-
Data Analysis: Quantify the potentiation or inhibition of the GABA-evoked current by the test compound.
Radioligand Binding Assay
This assay determines if a test compound can displace a known radiolabeled ligand from its binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in GABA-A receptors (e.g., rat brain cortex or a cell line expressing the receptor).
-
Assay Setup: In a multi-well plate, combine the cell membranes, a known radioligand (e.g., [3H]muscimol to label the GABA site or [3H]flunitrazepam for the benzodiazepine site), and varying concentrations of your test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of your test compound to determine the inhibitory constant (Ki).
Data Presentation
Table 1: Hypothetical Electrophysiological Data for a Novel Indoline Compound
| GABA-A Subtype | GABA EC50 (µM) | GABA EC50 + 10 µM Compound X (µM) | % Potentiation at GABA EC10 |
| α1β2γ2 | 15.2 ± 1.3 | 4.8 ± 0.5 | 250 ± 25% |
| α2β2γ2 | 18.5 ± 1.9 | 15.9 ± 2.1 | 30 ± 5% |
| α5β3γ2 | 8.1 ± 0.9 | 7.5 ± 1.1 | 15 ± 3% |
Data are presented as mean ± SEM. This hypothetical data suggests the compound is a positive allosteric modulator with selectivity for the α1 subunit.
Table 2: Hypothetical Radioligand Binding Data for a Novel Indoline Compound
| Radioligand | Binding Site | Ki (µM) |
| [3H]muscimol | GABA Orthosteric Site | > 100 |
| [3H]flunitrazepam | Benzodiazepine Site | 5.7 ± 0.8 |
| [3H]SR-95531 | GABA Orthosteric Site (Antagonist) | > 100 |
This hypothetical data suggests the compound does not bind to the GABA orthosteric site but may interact with the benzodiazepine binding site.
Visualizations
Caption: Experimental workflow for characterizing a novel compound at GABA-A receptors.
Caption: Simplified signaling pathway of GABA-A receptor modulation.
Caption: Troubleshooting decision tree for a negative experimental result.
improving the quantum yield of 5-Bromo-7-nitroindoline uncaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the quantum yield of 5-Bromo-7-nitroindoline uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected quantum yield for this compound and its derivatives?
A1: The quantum yield (Φu) of uncaging is a critical parameter for the efficient photorelease of a bioactive molecule. While specific data for this compound is not extensively reported, values for related 7-nitroindoline derivatives provide a useful benchmark. Structural modifications to the nitroindoline core significantly impact the quantum yield. For instance, the addition of a second nitro group at the 5-position, as seen in CDNI- and MDNI-caged compounds, can dramatically increase the quantum yield.
Comparative Quantum Yields of Nitroindoline-Based Caged Compounds
| Caged Compound | Quantum Yield (Φu) | Wavelength (nm) | Notes |
| MNI-Glu | 0.065–0.085 | ~350 | Widely used for two-photon uncaging. |
| CDNI-Glu | ~0.5 | ~350 | Significantly higher efficiency than MNI-Glu.[1] |
| MDNI-Glu | ~0.5 | ~350 | High efficiency, but photolysis can be less "clean". |
| This compound | Not specified in literature | - | Bromine substitution may influence photophysical properties. |
Q2: How does the bromine substitution at the 5-position affect the uncaging properties?
Q3: What are the typical photolysis byproducts of 7-nitroindoline caged compounds?
A3: The photolysis of N-acyl-7-nitroindolines in aqueous solutions typically yields a 7-nitrosoindoline byproduct.[2] In the case of this compound derivatives, the expected byproduct is 5-bromo-7-nitrosoindoline.[3][4] It is important to be aware that for some derivatives, such as 5,7-dinitroindolinyl compounds, the photolysis can be less clean, resulting in a mixture of nitro and nitroso photoproducts.[2] These byproducts can sometimes interfere with experiments, for example, by absorbing at the uncaging wavelength (inner filter effect).
Troubleshooting Guide
This guide addresses common issues encountered during this compound uncaging experiments and provides strategies for improving the quantum yield and overall success of your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Uncaging Efficiency | - Suboptimal Wavelength: The excitation wavelength does not sufficiently overlap with the absorption maximum of the caged compound.- Low Light Intensity: The light source is not providing enough photons to drive the photoreaction efficiently.- Solvent Effects: The polarity of the solvent can influence the excited-state dynamics and reduce the quantum yield.- Inner Filter Effect: Photoproducts or other molecules in the solution are absorbing the excitation light. | - Optimize Wavelength: Use a light source with a peak emission as close as possible to the absorption maximum of the this compound conjugate (typically around 350 nm for one-photon excitation).[3][4]- Increase Light Intensity: Increase the power of your lamp or laser. Be cautious of potential photodamage to your sample.- Solvent Optimization: If your experimental system allows, test different solvent polarities. In some cases, less polar environments can increase the uncaging quantum yield.- Monitor Photoproduct Accumulation: Use spectroscopic methods (e.g., UV-Vis) to monitor the build-up of byproducts. If significant, consider reducing the concentration of the caged compound or using a flow system to remove byproducts. |
| Off-Target Effects | - Pharmacological Activity of the Caged Compound: Some nitroindoline-caged compounds, particularly at high concentrations needed for two-photon uncaging, can exhibit off-target pharmacological effects, such as antagonism of GABAA receptors.[5][6] | - Reduce Concentration: Use the lowest effective concentration of the caged compound.- Structural Modification: If synthesizing your own caged compounds, consider adding anionic groups (e.g., a dicarboxylate unit) to the caging moiety to reduce off-target binding.[5][6]- Control Experiments: Perform control experiments with the caged compound in the absence of light to quantify any off-target effects. |
| Sample Photodamage | - High Light Intensity: The intensity of the uncaging light is causing damage to the biological sample.- UV Excitation: The use of UV light for one-photon uncaging can be phototoxic. | - Use Two-Photon Excitation: If possible, use two-photon uncaging with a near-infrared laser (e.g., around 710 nm for some nitroindoline derivatives).[3][4] This minimizes photodamage and improves spatial resolution.- Minimize Exposure Time: Use the shortest possible light exposure time required for sufficient uncaging.- Optimize Light Dose: Titrate the light intensity to find the minimum power that yields a satisfactory uncaging response. |
| Inconsistent Results | - pH Fluctuations: The pH of the experimental buffer can influence the photolysis reaction.- Compound Instability: The caged compound may be degrading in the experimental medium. | - Buffer Control: Ensure the pH of your buffer is stable throughout the experiment.- Fresh Solutions: Prepare fresh solutions of the caged compound for each experiment. |
Visualizing Experimental Workflows and Pathways
One-Photon Uncaging Workflow
Caption: A typical experimental workflow for one-photon uncaging.
Troubleshooting Logic for Low Uncaging Efficiency
Caption: A decision tree for troubleshooting low uncaging efficiency.
Experimental Protocols
General Protocol for One-Photon Uncaging of this compound Derivatives
-
Sample Preparation:
-
Prepare a stock solution of the this compound caged compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the desired aqueous buffer to the final experimental concentration. The final concentration should be optimized based on the extinction coefficient of the caged compound and the desired amount of photoreleased substrate.
-
-
Photolysis Setup:
-
Irradiation:
-
Irradiate the sample for a defined period. The duration and intensity of irradiation will depend on the quantum yield of the caged compound and the desired extent of uncaging.
-
For kinetic studies, take aliquots at different time points during irradiation.
-
-
Analysis:
-
Monitor the progress of the uncaging reaction using an appropriate analytical method:
-
HPLC: To separate and quantify the remaining caged compound, the released substrate, and any photoproducts.
-
UV-Vis Spectroscopy: To monitor the change in the absorption spectrum as the caged compound is consumed and photoproducts are formed.[3][4]
-
Functional Assay: If the released substrate is bioactive, use a relevant biological assay to measure its effect (e.g., electrophysiology for neurotransmitters, fluorescence for signaling molecules).
-
-
Protocol for Measuring the Uncaging Quantum Yield (Relative Method)
This protocol describes a method to determine the quantum yield of a this compound caged compound relative to a known actinometer or a caged compound with a known quantum yield.
-
Select a Reference: Choose a reference compound (actinometer) that absorbs at the same wavelength as your sample and has a well-characterized quantum yield. For nitroindoline derivatives, another caged compound like MNI-Glu can be used as a reference.
-
Prepare Solutions:
-
Prepare a series of solutions of both the test compound and the reference compound at different concentrations in the same solvent.
-
Adjust the concentrations so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure Fluorescence/Photoconversion:
-
Irradiate each solution with the same light source and for the same amount of time.
-
Monitor the photoreaction by measuring the change in absorbance at a specific wavelength for both the sample and the reference.
-
-
Calculate Quantum Yield: The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φref * (ksample / kref) * (εref / εsample)
Where:
-
Φref is the quantum yield of the reference.
-
ksample and kref are the initial rates of photoreaction for the sample and reference, respectively (obtained from the change in absorbance over time).
-
εsample and εref are the molar extinction coefficients of the sample and reference at the excitation wavelength.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Anionically Decorated Caged Neurotransmitters: In Vitro Comparison of 7-Nitroindolinyl- and 2-(p-Phenyl-o-nitrophenyl)propyl-Based Photochemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
calibration of glutamate concentration after uncaging 5-Bromo-7-nitroindoline
Welcome to the technical support center for experiments involving the uncaging of 5-Bromo-7-nitroindoline-caged glutamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating glutamate concentrations and ensuring successful experimental outcomes. The principles and protocols discussed are largely based on the extensive literature for the structurally similar and widely used MNI-glutamate (4-methoxy-7-nitroindolinyl-glutamate).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of calibrating glutamate concentration after uncaging?
The primary goal is to deliver a precise and reproducible amount of glutamate to a specific location, typically to mimic the physiological activation of synaptic receptors. Calibration ensures that the evoked biological response, such as a postsynaptic current, is comparable to natural synaptic events (e.g., miniature excitatory postsynaptic currents or mEPSCs). This allows for the quantitative study of receptor sensitivity, synaptic plasticity, and dendritic integration.[1]
Q2: How is the concentration of the caged compound in the bath related to the concentration of uncaged glutamate?
There is no simple linear relationship between the bath concentration of the caged compound and the final concentration of uncaged glutamate at the target site. The local concentration of released glutamate depends on multiple factors, including the laser power, the duration of the light pulse, the two-photon absorption cross-section of the caged compound, and the depth of the target within the tissue.[1] Therefore, calibration is performed by adjusting the photostimulation parameters to achieve a desired physiological response rather than by simply setting the bath concentration.
Q3: What are the key parameters to control during a glutamate uncaging experiment?
The key parameters to control are:
-
Caged Glutamate Concentration: Typically applied in the millimolar range (e.g., 2.5 mM) in the bath solution.[1][2]
-
Laser Power: The power of the laser at the sample, which influences the volume of uncaging and the amount of glutamate released.[1]
-
Pulse Duration: The length of time the laser illuminates the sample, directly affecting the quantity of uncaged glutamate.[1]
-
Wavelength: The laser must be tuned to the two-photon excitation peak of the caging chromophore (e.g., ~720 nm for MNI-based compounds).[3][4]
Q4: Are there off-target effects associated with 7-nitroindolinyl-based caged compounds?
Yes, a known issue with MNI-glutamate and related compounds is their potential to act as antagonists at GABA-A receptors.[5] This can be problematic, especially at the high concentrations required for two-photon uncaging, as it may lead to epileptiform-like activity in the absence of TTX.[1] Strategies to mitigate this include using the lowest effective concentration of the caged compound or employing newer generation caged compounds designed to have reduced off-target effects.[5]
Troubleshooting Guide
Issue 1: No or very small uncaging-evoked postsynaptic currents (uEPSCs).
-
Possible Cause 1: Insufficient Laser Power or Pulse Duration.
-
Solution: Gradually increase the laser power and/or the pulse duration. It is crucial to do this incrementally to avoid phototoxicity. The goal is to find a range that produces reliable responses without damaging the cell.[1]
-
-
Possible Cause 2: Incorrect Wavelength.
-
Possible Cause 3: Degradation of the Caged Compound.
-
Possible Cause 4: Misalignment of the Uncaging Spot.
-
Solution: The spatial resolution of two-photon uncaging is very high (<1 µm).[6] Ensure the laser spot is precisely targeted to a dendritic spine head or the desired area of the dendrite. Small movements can lead to a complete loss of response.
-
Issue 2: High variability in uEPSC amplitude.
-
Possible Cause 1: Fluctuations in Laser Power.
-
Solution: Verify the stability of your laser output. The amplitude of the uEPSC is highly sensitive to laser power, with the response often proportional to the square of the incident power.[3]
-
-
Possible Cause 2: Tissue Depth and Scattering.
-
Solution: Brain tissue scatters light, meaning more power is required to achieve the same effect at deeper locations.[1][3] An elegant method to standardize the uncaging stimulus across different depths is to calibrate the local power dosage by measuring the bleaching of a fluorescent dye like Alexa-594 at a known concentration. A consistent level of bleaching (e.g., 40%) can correspond to a consistent uncaging stimulus.[3][4]
-
-
Possible Cause 3: Batch-to-Batch Variability of the Caged Compound.
-
Solution: It is essential to calibrate the uncaging parameters for each new batch of the caged compound.[1] The purity and concentration of different batches can vary, affecting the amount of glutamate released for a given light stimulus.
-
Issue 3: Signs of Photodamage (e.g., cell swelling, blebbing, irreversible increase in holding current).
-
Possible Cause 1: Excessive Laser Power or Repetitive Stimulation.
-
Solution: Use the minimum laser power and pulse duration necessary to elicit the desired physiological response. Avoid prolonged or highly repetitive stimulation of the same spot. Newer caged compounds with higher quantum yields (like CDNI-Glu) may require less light energy, reducing the risk of phototoxicity.[3]
-
-
Possible Cause 2: Use of UV Light.
-
Solution: Two-photon excitation uses near-infrared light, which is inherently less damaging to tissue than the high-energy UV photons used in one-photon uncaging.[7] If you are using a one-photon system, the risk of photodamage is significantly higher.
-
Experimental Protocols & Data
Protocol 1: Calibration of uEPSCs to Mimic Quantal Events
This is the most common method for calibrating the glutamate stimulus. The objective is to adjust the uncaging parameters so that the resulting uEPSC resembles a naturally occurring miniature EPSC (mEPSC) or a quantal response.
Methodology:
-
Preparation: Prepare brain slices (e.g., hippocampal or cortical) and obtain a whole-cell patch-clamp recording from a target neuron (e.g., a pyramidal cell).[1]
-
Solutions: Perfuse the slice with artificial cerebrospinal fluid (ACSF) containing 2.5 mM this compound-caged glutamate (or MNI-glutamate), TTX (e.g., 1 µM) to block action potentials, and appropriate receptor blockers if studying a specific current component. The internal pipette solution should contain a fluorescent dye (e.g., Alexa Fluor 488) to visualize the cell's morphology.[1]
-
Targeting: Using two-photon imaging, identify a dendritic spine on the patched neuron. Position the uncaging laser spot at the edge of the spine head.[8]
-
Stimulation & Recording:
-
Set the laser wavelength to ~720 nm.
-
Hold the neuron in voltage-clamp at -65 mV.[1]
-
Apply a short laser pulse (e.g., start with 0.5-1 ms).
-
Record the evoked current (uEPSC).
-
-
Calibration:
-
Adjust the laser power and/or pulse duration until the average amplitude of the uEPSC is approximately 10 pA, which mimics the amplitude of a typical quantal response.[1]
-
The kinetics of the uEPSC should also closely match those of mEPSCs.[1]
-
Once calibrated, use these fixed uncaging parameters for the duration of the experiment to ensure consistent glutamate delivery.
-
Quantitative Data Summary
The following tables summarize typical experimental parameters gathered from studies using MNI-glutamate, which serves as a close proxy for this compound-glutamate.
Table 1: Typical Concentrations and Solutions
| Parameter | Value | Reference(s) |
| Caged Glutamate (Bath) | 2.5 mM - 10 mM | [1][2][5] |
| TTX (in ACSF) | 1 µM | [1] |
| External Ca²+ | 2 mM | [1] |
| External Mg²+ | Nominally 0 or 1 mM | [1] |
Table 2: Two-Photon Uncaging Parameters
| Parameter | Value | Reference(s) |
| Wavelength | 720 - 740 nm | [3][4] |
| Pulse Duration | 0.6 - 4 ms | [1][6][8] |
| Laser Power (at sample) | 12 - 50 mW | [1][3][6] |
| Target uEPSC Amplitude | ~10 pA | [1] |
| 2P Uncaging Cross-Section | ~0.06 GM | [3][9] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for calibrating and performing a glutamate uncaging experiment.
Caption: Workflow for Glutamate Uncaging Calibration and Experimentation.
Logic for Troubleshooting Low uEPSC Signal
This diagram outlines the logical steps to troubleshoot a weak or absent signal during a glutamate uncaging experiment.
Caption: Troubleshooting logic for weak or absent uncaging-evoked signals.
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. LTP Induction Boosts Glutamate Spillover by Driving Withdrawal of Perisynaptic Astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.fsu.edu [bio.fsu.edu]
- 8. Probing Single Synapses via the Photolytic Release of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 5-Bromo-7-nitroindoline and Coumarin-Based Caged Compounds for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of cell biology, neuroscience, and drug development, the ability to control biological processes with high spatiotemporal precision is paramount. Caged compounds, photolabile protecting groups that temporarily inactivate a bioactive molecule, have emerged as indispensable tools for achieving this control. Upon illumination, the "cage" is removed, releasing the active molecule at a specific time and location. This guide provides a detailed, objective comparison of two prominent classes of caging chromophores: 5-Bromo-7-nitroindoline (Bni) and coumarin-based derivatives.
This comparison focuses on their performance characteristics, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific application. We delve into their photochemical properties, uncaging mechanisms, and provide detailed experimental protocols for key performance assays.
Data Presentation: A Quantitative Comparison
The selection of a caged compound is often dictated by its photophysical parameters. The following tables summarize key quantitative data for representative this compound and coumarin-based caged compounds. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Photophysical Property | This compound (Bni) Derivatives | Coumarin Derivatives | Reference |
| One-Photon Absorption Max (λmax) | ~350 nm | 350 - 450+ nm | [1][2] |
| Molar Extinction Coefficient (ε) at λmax | ~5,000 M⁻¹cm⁻¹ (for MNI-Glu) | 14,000 - 45,800 M⁻¹cm⁻¹ | [1][3][4] |
| One-Photon Uncaging Quantum Yield (Φu) | 0.08 - 0.1 (for MNI-Glu) | < 0.01 to 0.39 | [1][4][5] |
| Two-Photon Absorption Max (λ2P,max) | ~720 nm (for MNI-Glu) | 740 - 900+ nm | [1][5] |
| Two-Photon Uncaging Cross-Section (δu) | 0.06 GM (for MNI-Glu at 720 nm) | ~1 GM (for NPE-caged coumarins at 740 nm) to higher values for optimized derivatives | [1] |
| Release Rate (t½) | < 200 ns | Picoseconds to nanoseconds | [1][6] |
Table 1: Comparison of Key Photophysical Properties. MNI: 4-Methoxy-7-nitroindolinyl; NPE: 1-(2-nitrophenyl)ethyl; GM: Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴s photon⁻¹).
Uncaging Mechanisms: A Tale of Two Chemistries
The photochemical reactions that govern the release of the bioactive molecule are distinct for this compound and coumarin-based cages. Understanding these mechanisms is crucial for predicting byproducts and optimizing experimental conditions.
This compound: A Rapid Release
The uncaging of N-acyl-5-bromo-7-nitroindoline derivatives in aqueous solutions proceeds through a rapid photochemical reaction.[7] Upon absorption of a photon, the nitroindoline moiety is excited, leading to the cleavage of the amide bond and the release of the carboxylic acid. The primary photoproduct of the caging group is a 5-bromo-7-nitrosoindoline.[8][9] For some derivatives, a radical fragmentation mechanism has been proposed.[9]
Caption: Uncaging mechanism of this compound.
Coumarin: A Versatile Heterolytic or Homolytic Cleavage
Coumarin-based caged compounds undergo uncaging through either a heterolytic or homolytic cleavage of the bond connecting the coumarin moiety to the bioactive molecule.[4] Photoexcitation leads to the formation of a contact ion pair (for heterolysis) or a radical pair (for homolysis).[4] The stability and subsequent reaction of these transient species determine the quantum yield of uncaging. The specific pathway can be influenced by the substitution pattern on the coumarin ring and the nature of the caged molecule.[4]
Caption: Uncaging mechanism of coumarin-based compounds.
Experimental Protocols
Accurate characterization of caged compounds is essential for their effective use. Below are detailed protocols for determining key photochemical parameters.
Determination of One-Photon Uncaging Quantum Yield (Φu)
The quantum yield of uncaging is a measure of the efficiency of the photorelease process. It is determined by comparing the rate of photolysis of the caged compound to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.
Materials:
-
UV-Vis Spectrophotometer
-
Light source with a monochromator or narrow-bandpass filter
-
Quartz cuvettes
-
Caged compound of interest
-
Chemical actinometer (e.g., potassium ferrioxalate)
-
Suitable buffer or solvent
Procedure:
-
Prepare Solutions: Prepare solutions of the caged compound and the actinometer in the same solvent or buffer. The concentrations should be adjusted to have a similar absorbance (typically between 0.1 and 0.3) at the chosen irradiation wavelength.
-
Irradiation: Irradiate the solutions of the caged compound and the actinometer in parallel using the same light source and geometry.
-
Monitor Photolysis: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of both solutions. For the caged compound, monitor the decrease in absorbance of the starting material or the increase in absorbance of a photoproduct. For the actinometer, follow the specific protocol for its analysis (e.g., for potassium ferrioxalate, this involves a colorimetric reaction and measurement of the absorbance of the resulting complex).
-
Calculate Initial Rates: Plot the change in absorbance versus irradiation time for both the caged compound and the actinometer. Determine the initial rate of photolysis from the slope of these plots.
-
Calculate Quantum Yield: The uncaging quantum yield of the sample (Φu_sample) can be calculated using the following formula:
Φu_sample = Φu_actinometer * (rate_sample / rate_actinometer) * (ε_actinometer / ε_sample)
where Φu_actinometer is the known quantum yield of the actinometer, rate is the initial rate of photolysis, and ε is the molar extinction coefficient at the monitoring wavelength.
Determination of Two-Photon Uncaging Cross-Section (δu)
The two-photon uncaging cross-section is a measure of the efficiency of two-photon induced uncaging. It is often determined using the two-photon excited fluorescence (TPEF) method, by comparing the two-photon induced fluorescence of the uncaged product to a reference standard with a known two-photon absorption cross-section.
Materials:
-
Two-photon laser scanning microscope
-
Spectrofluorometer
-
Caged compound of interest
-
Reference fluorophore with known two-photon absorption cross-section (e.g., Rhodamine B or Fluorescein)
-
Suitable buffer or solvent
Procedure:
-
Characterize One-Photon Properties: Determine the one-photon absorption and emission spectra and the fluorescence quantum yield (Φf) of the uncaged product.
-
Prepare Solutions: Prepare solutions of the uncaged product and the reference fluorophore in the same solvent.
-
Two-Photon Excited Fluorescence Measurement:
-
Using the two-photon microscope, measure the two-photon excited fluorescence intensity of both the sample and the reference standard as a function of the excitation power at the desired wavelength.
-
Ensure that the fluorescence emission is collected over the same spectral range for both sample and reference.
-
-
Calculate Two-Photon Absorption Cross-Section (δa): The two-photon absorption cross-section of the uncaged product (δa_sample) can be calculated using the following equation:
δa_sample = δa_ref * (F_sample / F_ref) * (Φf_ref / Φf_sample) * (C_ref / C_sample)
where δa_ref is the two-photon absorption cross-section of the reference, F is the integrated two-photon fluorescence signal, Φf is the fluorescence quantum yield, and C is the concentration.
-
Calculate Two-Photon Uncaging Cross-Section (δu): The two-photon uncaging cross-section is the product of the two-photon absorption cross-section and the one-photon uncaging quantum yield (assuming the quantum yield is independent of the excitation mode):
δu = δa * Φu
Mandatory Visualization: Experimental Workflow and Signaling Pathway
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for glutamate uncaging in neuroscience and a simplified signaling pathway that can be investigated using this technique.
Caption: Experimental workflow for glutamate uncaging.[10][11][12]
Caption: Simplified signaling pathway activated by glutamate uncaging.
Cellular Delivery and Toxicity
A crucial consideration for in vivo and in vitro studies is the method of delivery and the potential cytotoxicity of the caged compound and its photoproducts.
This compound:
-
Delivery: Can be delivered extracellularly via bath application or locally using a micropipette. For intracellular applications, cell-loading can be challenging and may require techniques like microinjection.
-
Toxicity: The photoproduct, 5-bromo-7-nitrosoindoline, and other potential byproducts may exhibit cellular toxicity, although this is not extensively characterized in the literature. As with any nitroaromatic compound, potential phototoxicity should be considered.
Coumarin-Based Caged Compounds:
-
Delivery: Many coumarin derivatives are membrane-permeable, especially after modification with acetoxymethyl (AM) esters, allowing for straightforward loading into live cells.[13] Extracellular application is also common.
-
Toxicity: Coumarin and its derivatives can exhibit cytotoxicity, which is dependent on the specific structure and concentration.[14][15][16] Some studies have shown that coumarin derivatives can induce apoptosis.[17] The photoproducts of coumarin cages are generally considered to be less toxic than those of some other caging groups, but this needs to be evaluated for each specific compound and application.
Conclusion and Recommendations
Both this compound and coumarin-based caged compounds are powerful tools for the spatiotemporal control of biological processes. The choice between them depends heavily on the specific experimental requirements.
-
For applications requiring high two-photon uncaging efficiency and excitation at longer wavelengths, coumarin-based derivatives are often the superior choice. Their high molar extinction coefficients and tunable absorption spectra also make them versatile for one-photon uncaging experiments. However, their quantum yields can be low and variable, and potential cytotoxicity should be carefully assessed.
-
This compound derivatives, particularly MNI-caged compounds, have been workhorses in neuroscience for glutamate uncaging. They offer rapid release kinetics and a reasonably well-understood uncaging mechanism. While their two-photon cross-sections are generally lower than those of optimized coumarins, they have proven effective in numerous studies.
Researchers should carefully consider the trade-offs between uncaging efficiency, wavelength compatibility with other experimental components (e.g., fluorescent reporters), cellular delivery, and potential toxicity when selecting a caged compound. The detailed protocols and comparative data provided in this guide are intended to facilitate this critical decision-making process.
References
- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. higleylab.org [higleylab.org]
- 6. Photochemical mechanism of DEACM uncaging: a combined time-resolved spectroscopic and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 12. Neurotransmitter Uncaging | Bruker [bruker.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. New Visible-Light-Sensitive Dicyanocoumarin- and COUPY-Based Caging Groups with Improved Photolytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Photolysis Efficiency of 5-Bromo-7-nitroindoline and Alternatives for Spatiotemporal Control of Biological Processes
For Researchers, Scientists, and Drug Development Professionals
The precise control over the release of bioactive molecules is a cornerstone of modern biological research and a promising avenue for therapeutic innovation. Photolabile protecting groups, or "caged" compounds, offer an unparalleled ability to control the concentration of signaling molecules in both space and time using light. Among the various caging moieties, nitroindoline derivatives have emerged as a popular choice, particularly in neuroscience, for the rapid and localized release of neurotransmitters. This guide provides a quantitative comparison of the photolysis efficiency of 5-Bromo-7-nitroindoline with other commonly used alternatives, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Quantitative Comparison of Photolysis Efficiency
The efficiency of a caged compound is primarily determined by its quantum yield (Φ) for one-photon uncaging and its two-photon action cross-section (δu) for two-photon uncaging. The quantum yield represents the fraction of absorbed photons that result in the cleavage of the caging group, while the two-photon action cross-section is a measure of the efficiency of simultaneous absorption of two lower-energy photons to induce uncaging. A higher value for both parameters indicates a more efficient photolysis process, requiring less light exposure and minimizing potential photodamage to biological samples.
| Caged Compound Class | Specific Example | Bioactive Molecule | One-Photon Quantum Yield (Φ) | Two-Photon Action Cross-Section (δu) [GM]¹ | Excitation Wavelength (nm) | Key Features & Limitations |
| Brominated Nitroindoline | This compound-S-ethylthiocarbamate² | Thiocarbamate | Not explicitly reported | Not explicitly reported | 350 (1P), 710 (2P)[1] | Demonstrates photoreactivity; specific efficiency data for caged bioactive molecules is limited.[1] |
| Methoxy-nitroindolinyl (MNI) | MNI-Glu | L-Glutamate | ~0.09[2] | 0.06 @ 730 nm | ~350 (1P), 720-740 (2P)[2] | Well-characterized and widely used in neuroscience; relatively modest quantum yield.[2] |
| Dinitroindolinyl (MDNI/CDNI) | MDNI-Glu | L-Glutamate | ~0.5[3] | ~5-6x more effective than MNI-Glu (qualitative) | ~350 (1P), 720 (2P)[3] | Significantly higher quantum yield than MNI, leading to greater photosensitivity.[3] |
| CDNI-Glu | L-Glutamate | ≥ 0.5[2][3] | ~5x larger response than MNI-Glu (qualitative) | ~350 (1P), 720 (2P)[2][3] | High quantum yield and improved water solubility compared to MDNI.[3] | |
| Coumarin-based | Bhc-Glu | L-Glutamate | 0.019 | 0.95 @ 740 nm | ~365 (1P), 740 (2P) | High two-photon cross-section, suitable for deep tissue imaging. |
| DEAC450-GABA | GABA | 0.39 | Not explicitly reported, but effective at 900 nm[4] | ~450 (1P), 900 (2P)[4] | Excitation at longer wavelengths minimizes phototoxicity and allows for spectral multiplexing.[4] |
¹GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹) ²Data for the thiocarbamate derivative is presented as a proxy for the this compound cage due to the lack of available data for a directly comparable caged bioactive molecule. The photolysis pathway of thiocarbamates may differ from that of esters or amides.[1]
Experimental Protocols
Protocol 1: Determination of One-Photon Photolysis Quantum Yield (Φ)
This protocol outlines a general method for determining the quantum yield of a caged compound using a chemical actinometer for light source calibration.
Materials:
-
Caged compound of interest
-
Potassium ferrioxalate (for actinometry)
-
Spectrophotometer
-
UV light source with a monochromator or bandpass filter
-
Quartz cuvettes
-
Appropriate buffer solution
Methodology:
-
Actinometry:
-
Prepare a solution of potassium ferrioxalate of known concentration.
-
Irradiate the actinometer solution with the UV light source at the desired wavelength for a specific time.
-
Measure the change in absorbance of the solution to determine the number of photons that entered the sample.
-
-
Caged Compound Photolysis:
-
Prepare a solution of the caged compound in the same buffer used for the biological experiment. The concentration should be adjusted to have a low absorbance (typically < 0.1) at the irradiation wavelength to ensure uniform light absorption.
-
Irradiate the sample under the same conditions as the actinometer for a set period.
-
Monitor the photolysis reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or spectrophotometry, to quantify the amount of the photoreleased molecule or the disappearance of the caged compound.
-
-
Calculation of Quantum Yield:
-
The quantum yield (Φ) is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)
-
The moles of photons absorbed are determined from the actinometry experiment.
-
Protocol 2: Measurement of Two-Photon Uncaging Cross-Section (δu)
This protocol describes a common method for determining the two-photon uncaging cross-section by measuring the rate of photolysis as a function of laser power.
Materials:
-
Caged compound of interest
-
Two-photon microscope with a femtosecond-pulsed laser
-
Fluorescent indicator for the released molecule (if the released molecule is not fluorescent)
-
Data acquisition and analysis software
Methodology:
-
Sample Preparation:
-
Prepare a solution of the caged compound in a suitable buffer. If required, include a fluorescent indicator that will report the concentration of the released molecule.
-
-
Two-Photon Excitation:
-
Place the sample on the microscope stage and focus the laser beam into the solution.
-
Irradiate the sample with a series of different laser powers at the desired two-photon excitation wavelength.
-
-
Monitoring Uncaging:
-
Measure the initial rate of the uncaging reaction at each laser power. This can be done by monitoring the increase in fluorescence of the photoreleased molecule or the fluorescent indicator.
-
-
Calculation of Two-Photon Cross-Section:
-
The rate of two-photon uncaging should be proportional to the square of the incident laser power.
-
The two-photon uncaging cross-section (δu) can be determined by fitting the experimental data to the theoretical relationship between uncaging rate and laser power, often by comparison to a standard with a known two-photon cross-section.
-
Visualizing Biological Applications and Workflows
Glutamatergic Synaptic Transmission
Caged compounds, particularly those for glutamate, are extensively used to study synaptic transmission. The following diagram illustrates the basic signaling pathway at a glutamatergic synapse, which can be artificially activated by the photolysis of a caged glutamate compound.
Caption: Glutamatergic synapse activation via photolysis.
Experimental Workflow for Two-Photon Uncaging in Brain Slices
The following diagram outlines a typical experimental workflow for using two-photon uncaging of a neurotransmitter to map neuronal circuits in brain slices.
Caption: Workflow for neuronal circuit mapping.
Conclusion
The choice of a photolabile protecting group is a critical determinant of the success of experiments relying on the spatiotemporal control of bioactive molecules. While this compound shows promise as a photosensitive caging group, the current lack of comprehensive quantitative data on its photolysis efficiency when attached to common bioactive molecules makes direct comparison challenging. For applications requiring high one-photon uncaging efficiency, dinitroindoline derivatives such as CDNI offer a significant advantage. For two-photon applications, particularly in deep tissue, coumarin-based cages like Bhc provide superior two-photon action cross-sections. The well-characterized MNI cage remains a reliable choice for a wide range of neuroscience applications. Researchers should carefully consider the specific requirements of their experimental system, including the desired wavelength of activation, the required speed of release, and the tolerance for potential phototoxicity, when selecting the optimal caged compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Neural Landscape: A Guide to Two-Photon Uncaging Alternatives to 5-Bromo-7-nitroindoline
For researchers, scientists, and drug development professionals venturing into the intricate world of two-photon neuroscience, the precise spatiotemporal control of neurotransmitter release is paramount. While 5-Bromo-7-nitroindoline has served as a foundational tool, a new generation of caged compounds offers enhanced performance and versatility. This guide provides an objective comparison of key alternatives, supported by experimental data, to empower informed decisions in experimental design.
Two-photon uncaging microscopy has revolutionized the study of neural circuits, allowing for the activation of neurotransmitters at the level of individual dendritic spines. The choice of the "caged" compound, a photosensitive molecule that releases a bioactive substance upon illumination, is critical to the success of these experiments. This guide focuses on prominent alternatives to the traditional this compound, namely MNI-glutamate, CDNI-glutamate, RuBi-glutamate, and DEAC450-glutamate. We will delve into their comparative performance, experimental protocols, and the underlying signaling pathways.
Performance Comparison of Caged Glutamate Compounds
The efficacy of a caged compound in two-photon uncaging experiments is determined by several key photophysical and biological properties. The following table summarizes the quantitative data for the leading alternatives, providing a clear basis for comparison.
| Property | MNI-glutamate | CDNI-glutamate | RuBi-glutamate | DEAC450-glutamate |
| Two-Photon Absorption Maximum (λ2p,max) | ~720 nm[1] | ~720 nm[1] | ~800 nm[1] | ~900 nm[1] |
| Quantum Yield (Φ) | 0.065 - 0.085[2][3] | ~0.5 - 0.6[2][4] | High (not specified)[5] | 0.39[6] |
| Two-Photon Action Cross-Section (δaΦ) | ~0.02 GM | Significantly higher than MNI-Glu | High | High |
| Typical Concentration | 2.5 - 10 mM[7][8] | 1 - 2.5 mM[9] | 300 - 800 µM[7] | 0.25 mM[10] |
| GABA-A Receptor Antagonism (IC50) | ~105 µM | Significant | ~7.7 µM | ~33 µM |
| Key Advantages | Widely used and characterized | High quantum yield, lower effective concentration than MNI-Glu | Excitable with visible light, lower GABA-A antagonism than MNI-Glu | Red-shifted excitation, enables two-color uncaging with nitroaromatic cages[1] |
| Key Disadvantages | Strong GABA-A receptor antagonism at effective concentrations[3] | GABA-A receptor antagonism[4] | Lower solubility | GABA-A receptor antagonism |
Experimental Protocols: A Practical Guide
The successful application of these caged compounds requires meticulous experimental procedures. Below is a generalized protocol for a typical two-photon glutamate uncaging experiment in acute brain slices.
I. Preparation of Solutions
-
Artificial Cerebrospinal Fluid (ACSF): Prepare ACSF solution containing (in mM): 127 NaCl, 25 NaHCO3, 1.2 NaH2PO4, 2.5 KCl, 25 D-glucose, 2 CaCl2, and 1 MgCl2. Continuously bubble with 95% O2 / 5% CO2.
-
Caged Glutamate Stock Solution: Prepare a concentrated stock solution of the chosen caged glutamate (e.g., 100 mM MNI-glutamate in water). Store at -20°C.
-
Final Bath Solution: On the day of the experiment, dilute the stock solution into the ACSF to the desired final concentration (e.g., 2.5 mM MNI-glutamate). Protect the solution from light.
II. Brain Slice Preparation and Electrophysiology
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated ACSF.
-
Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated ACSF.
-
Patch-Clamp Recording: Transfer a slice to the recording chamber of the two-photon microscope and continuously perfuse with the caged glutamate-containing ACSF. Obtain whole-cell patch-clamp recordings from the target neuron. Include a fluorescent dye (e.g., Alexa Fluor 594) in the internal solution to visualize the neuron's morphology.
III. Two-Photon Uncaging and Imaging
-
Microscope Setup: Use a two-photon microscope equipped with a mode-locked Ti:Sapphire laser. For MNI- or CDNI-glutamate, tune the laser to ~720 nm. For RuBi-glutamate, use ~800 nm, and for DEAC450-glutamate, use ~900 nm.[1]
-
Neuron Visualization: Image the fluorescently labeled neuron to identify dendritic spines of interest.
-
Uncaging Parameters:
-
Data Acquisition: Record the electrophysiological response (e.g., excitatory postsynaptic currents or potentials) evoked by the uncaging event. Simultaneously, you can perform calcium imaging to monitor intracellular calcium dynamics.
Visualizing the Process: Diagrams
To better understand the experimental workflow and the underlying signaling pathways, the following diagrams are provided.
Conclusion
The landscape of two-photon uncaging probes has evolved significantly, offering researchers a powerful toolkit to dissect neural circuit function with unprecedented precision. While MNI-glutamate remains a workhorse, alternatives like CDNI-glutamate, RuBi-glutamate, and DEAC450-glutamate provide distinct advantages in terms of quantum efficiency, excitation wavelength, and reduced off-target effects. The choice of the optimal caged compound will depend on the specific experimental goals, such as the need for two-color uncaging or the sensitivity of the preparation to GABA-A receptor antagonism. By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate tool to illuminate the complexities of the brain.
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. higleylab.org [higleylab.org]
A Comparative Analysis of Nitroindoline-Based Photolabile Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of neuroscience, cell biology, and pharmacology, the ability to precisely control the concentration of bioactive molecules in a spatially and temporally controlled manner is paramount. Photolabile protecting groups (PPGs), or "cages," offer a powerful solution by temporarily inactivating a molecule of interest. This inactivation is reversed by light, triggering the release of the active compound. Among the various classes of PPGs, nitroindoline-based cages have garnered significant attention due to their favorable photochemical properties, including rapid release kinetics and stability in physiological conditions.
This guide provides a comprehensive comparative analysis of different nitroindoline-based cages, presenting key performance data, detailed experimental protocols for their characterization, and visualizations of their application in biological systems. The information herein is intended to assist researchers in selecting the optimal nitroindoline cage for their specific experimental needs.
Key Performance Parameters of Photolabile Protecting Groups
The efficacy of a photolabile protecting group is determined by a set of key photochemical and physical properties. When selecting a nitroindoline-based cage, the following parameters should be carefully considered:
-
Quantum Yield of Uncaging (Φu): This dimensionless value represents the efficiency of the photorelease process. It is defined as the ratio of the number of released molecules to the number of absorbed photons. A higher quantum yield is desirable as it allows for the use of lower light doses, minimizing potential phototoxicity.
-
Molar Extinction Coefficient (ε): This parameter measures how strongly a chemical species absorbs light at a given wavelength. A high molar extinction coefficient at the desired excitation wavelength is advantageous as it increases the probability of photon absorption, leading to more efficient uncaging.
-
One-Photon Absorption Maximum (λmax): This is the wavelength at which the caged compound exhibits its strongest light absorption. For biological applications, a λmax in the near-UV or visible range is preferred to minimize cellular damage and enhance tissue penetration.
-
Two-Photon Absorption Cross-Section (δa): For applications requiring high spatial resolution, such as in neuroscience, two-photon excitation is often employed. The two-photon absorption cross-section is a measure of the probability of the simultaneous absorption of two photons. A larger δa enables efficient uncaging with deeper tissue penetration and less scattering. The two-photon action cross-section (δu), which is the product of δa and Φu, is a critical measure of the overall two-photon uncaging efficiency.
-
Release Kinetics (k_release or t½): The speed at which the active molecule is released from the cage is crucial for studying fast biological processes. Release rates are often expressed as a rate constant (k_release) or a half-life (t½) and should be faster than the biological event being investigated.
-
Stability: The caged compound must be stable under experimental conditions (e.g., physiological pH and temperature) to prevent premature release of the active molecule.
-
Byproducts: The photolysis byproducts should be non-toxic and biologically inert to avoid confounding experimental results.
Comparative Performance of Nitroindoline-Based Cages
The following tables summarize the key photochemical properties of various nitroindoline-based cages from the literature. It is important to note that the performance of a PPG can be influenced by the caged molecule and the experimental conditions (e.g., solvent, pH).
Table 1: Photochemical Properties of 7-Nitroindoline Cages for Glutamate
| Photolabile Protecting Group (PPG) | Caged Molecule | λmax (nm) | ε (M⁻¹cm⁻¹) | Φu | δu (GM) @ λ (nm) | Release Half-Life (t½) |
| 7-Nitroindolinyl (NI) | L-Glutamate | ~350 | ~5,000 | ~0.03-0.04 | - | < 260 µs[1][2] |
| 4-Methoxy-7-nitroindolinyl (MNI) | L-Glutamate | ~350 | ~5,000 | 0.065-0.085[3] | 0.06 @ 730[1][3] | < 260 µs[1][2] |
| 4-Methoxy-5,7-dinitroindolinyl (MDNI) / DNI | L-Glutamate | ~350 | ~10,000 | ~0.47 | 0.06 @ 720[4] | < 200 ns[5] |
| 4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) | L-Glutamate | ~350 | - | ≥ 0.5 | - | - |
Table 2: Photochemical Properties of Nitroindoline Cages for Other Bioactive Molecules
| Photolabile Protecting Group (PPG) | Caged Molecule | λmax (nm) | ε (M⁻¹cm⁻¹) | Φu | δu (GM) @ λ (nm) | Notes |
| 7-Nitroindolinyl (NI) | GABA | - | - | - | - | Antagonist at GABAA receptors[2] |
| DPNI | GABA | - | - | - | - | Anionically substituted to reduce receptor affinity[6] |
| MNI | NMDA | - | - | - | - | Stoichiometric release of chirally pure NMDA[7] |
| MNI | Kainate | - | - | - | - | Efficient release for receptor activation studies[7] |
| 5-Bromo-7-nitroindoline-S-ethylthiocarbamate | - | 359 | - | - | - | Undergoes one- and two-photon photolysis[8][9] |
| MNI | EDTA | - | - | - | - | Photolysis is dependent on Ca2+ saturation[10] |
| MNI | BAPTA | - | - | - | - | Found to be photostable[10] |
Experimental Protocols
Accurate characterization of the photochemical properties of caged compounds is essential for their effective application. Below are detailed methodologies for key experiments.
Protocol 1: Determination of One-Photon Uncaging Quantum Yield (Φu)
The quantum yield of uncaging is a measure of the efficiency of photorelease upon absorption of a photon. A common method for its determination is the comparative method using a well-characterized chemical actinometer.
Materials:
-
Caged compound of interest
-
Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)
-
UV-Vis spectrophotometer
-
Light source with a monochromator or narrow bandpass filter
-
Quartz cuvettes
-
Appropriate solvent (e.g., buffered aqueous solution for biological applications)
Procedure:
-
Prepare Solutions: Prepare optically dilute solutions of both the caged compound and the actinometer in the same solvent. The absorbance of both solutions at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.
-
Irradiation: Irradiate the solutions of the caged compound and the actinometer separately under identical conditions (i.e., same light source, wavelength, irradiation time, and cuvette geometry).
-
Monitor Photolysis: Monitor the progress of the photoreaction by recording the UV-Vis absorption spectrum at different time points. For the caged compound, this can be the decrease in its characteristic absorbance or the increase in the absorbance of a photoproduct. For the actinometer, measure the change in absorbance according to the established protocol for that actinometer.
-
Calculate Photons Absorbed: Use the data from the actinometer to calculate the photon flux of the light source.
-
Calculate Quantum Yield: The quantum yield of the caged compound (Φu_sample) is calculated using the following equation:
Φu_sample = Φu_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample)
where:
-
Φu_actinometer is the known quantum yield of the actinometer.
-
k is the rate of the photochemical reaction (determined from the change in absorbance over time).
-
F is the fraction of light absorbed by the solution, which can be calculated from the absorbance.
-
Protocol 2: Determination of Two-Photon Uncaging Cross-Section (δu)
The two-photon uncaging cross-section is a measure of the efficiency of uncaging by the simultaneous absorption of two lower-energy photons. This parameter is crucial for two-photon microscopy applications.
Materials:
-
Caged compound of interest
-
Two-photon scanning microscope equipped with a femtosecond pulsed laser
-
Fluorescent indicator for the released molecule (if the released molecule is not fluorescent)
-
High-sensitivity detector (e.g., photomultiplier tube)
-
Imaging software
Procedure:
-
Sample Preparation: Prepare a solution of the caged compound in a suitable buffer. If necessary, include a fluorescent indicator that will report the release of the active molecule.
-
Two-Photon Excitation: Focus the pulsed laser beam into the sample solution using the microscope objective.
-
Monitor Uncaging: Monitor the uncaging event by detecting the fluorescence of the released molecule or the fluorescent indicator.
-
Measure Fluorescence Change: Quantify the rate of the initial fluorescence increase as a function of the incident laser power. The uncaging rate should be proportional to the square of the incident laser power, confirming a two-photon process.
-
Calculate Cross-Section: The two-photon uncaging cross-section (δu) can be determined by comparing the uncaging efficiency to a standard with a known two-photon absorption cross-section or through rigorous calibration of the experimental setup.
Protocol 3: Measurement of Release Kinetics
The rate of release of the bioactive molecule is a critical parameter for studying fast biological processes. Time-resolved spectroscopy is often used to measure these kinetics.
Materials:
-
Caged compound of interest
-
Pulsed laser system for flash photolysis (e.g., Nd:YAG laser)
-
Spectrometer with a fast detector (e.g., photomultiplier tube or CCD)
-
Oscilloscope
-
Quartz cuvette
Procedure:
-
Sample Preparation: Prepare a solution of the caged compound in the desired buffer.
-
Flash Photolysis: Irradiate the sample with a short, intense laser pulse to initiate photolysis.
-
Time-Resolved Detection: Monitor the change in absorbance or fluorescence of the sample over time with high temporal resolution. The appearance of the released molecule or the disappearance of the caged compound can be tracked.
-
Data Analysis: Fit the time-course of the spectral changes to a kinetic model (e.g., a single exponential decay) to extract the release rate constant (k_release) or the half-life (t½) of the uncaging reaction.
Signaling Pathways and Experimental Workflows
Nitroindoline-based cages are invaluable tools for dissecting complex biological signaling pathways with high precision. Below are examples of their application in neuroscience, visualized using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. femtonics.eu [femtonics.eu]
- 6. researchgate.net [researchgate.net]
- 7. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Experimental Results: A Guide to Using Control Compounds in MAPK/ERK Signaling Research
In the realm of cellular signaling research, particularly within drug development, the rigorous validation of experimental findings is paramount. The use of well-characterized control compounds is a cornerstone of this validation process, ensuring that observed effects are genuinely attributable to the experimental variable and not an artifact. This guide provides a comprehensive comparison of experimental results in the context of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway, with and without the use of a specific control compound, the MEK1/2 inhibitor U0126.
The MAPK/ERK pathway is a critical signaling cascade involved in regulating cellular processes like proliferation, differentiation, and survival.[1] Its dysregulation is often implicated in diseases such as cancer.[1] Therefore, compounds that modulate this pathway are of significant interest to researchers. U0126 is a potent and selective inhibitor of MEK1 and MEK2, the upstream kinases that activate ERK1/2.[1][2] This specificity makes U0126 an excellent negative control to confirm that an observed cellular response is indeed mediated by the MEK/ERK pathway.
Comparative Data Analysis: The Impact of U0126 on ERK1/2 Phosphorylation
To illustrate the validation of experimental results, this section presents a quantitative comparison of ERK1/2 phosphorylation in response to a growth factor stimulus, with and without the presence of the MEK1/2 inhibitor U0126. The data is typically generated using Western blot analysis, a technique that allows for the detection and quantification of specific proteins. In this context, we measure the levels of phosphorylated ERK1/2 (p-ERK1/2), the active form of the protein, relative to the total amount of ERK1/2 protein.
| Treatment Group | Stimulus | U0126 (10 µM) | Relative p-ERK1/2 Levels (Normalized to Total ERK1/2) | Interpretation |
| Untreated Control | - | - | 1.0 | Baseline level of ERK1/2 phosphorylation in unstimulated cells. |
| Stimulated Control | + | - | 8.5 | Robust activation of the MAPK/ERK pathway by the stimulus. |
| Experimental Compound | + | - | 2.3 | The experimental compound significantly inhibits stimulus-induced ERK1/2 phosphorylation. |
| U0126 Control | + | + | 1.2 | U0126, the negative control, effectively blocks stimulus-induced ERK1/2 phosphorylation, confirming the pathway-specific effect. |
| Experimental + U0126 | + | + | 1.1 | The combination of the experimental compound and U0126 shows no further reduction in p-ERK1/2 levels, suggesting the experimental compound acts on the same MEK/ERK axis. |
This table summarizes hypothetical quantitative data from a Western blot experiment. Actual values may vary depending on the cell type, stimulus, and experimental conditions.
Visualizing the Experimental Logic
The following diagram illustrates the logical flow of the experiment, demonstrating how control compounds are used to validate the mechanism of action of an experimental compound.
Caption: Experimental workflow for validating a compound's effect on the MAPK/ERK pathway.
Detailed Experimental Protocol: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol outlines the key steps for assessing the effect of an experimental compound on the MAPK/ERK signaling pathway using Western blot analysis, with U0126 as a negative control.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or NIH-3T3) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours before treatment to reduce basal levels of ERK activation.[3]
-
Pre-treat the cells with the experimental compound or U0126 (typically 10 µM) for 1-2 hours.[4] Include a vehicle-only control (e.g., DMSO).
-
Stimulate the cells with a known activator of the MAPK pathway (e.g., Epidermal Growth Factor - EGF) for a predetermined time (e.g., 10 minutes).[5] An unstimulated control group should also be included.
2. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[6]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein extract.
-
Determine the protein concentration of each sample using a protein assay kit (e.g., BCA assay) to ensure equal loading of protein for all samples.[6]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples and add Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[6]
-
Separate the proteins by size using gel electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[6]
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[6]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2. Alternatively, run a duplicate gel and blot for total ERK1/2.[7] A loading control like β-actin or GAPDH should also be used.[6]
5. Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[6]
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample to account for any variations in protein loading. Further normalization to the loading control can also be performed.[6] The results should be expressed as a fold change relative to the untreated control.[6]
References
- 1. invivogen.com [invivogen.com]
- 2. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 3. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. licorbio.com [licorbio.com]
- 5. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Caged Compounds for Glutamate Receptor Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise spatiotemporal control of neurotransmitter release is paramount for elucidating the intricate mechanisms of synaptic transmission and plasticity. Caged compounds, photolabile molecules that release a bioactive substance upon illumination, have emerged as indispensable tools in neuroscience. This guide provides a comparative overview of commonly used caged glutamate compounds, focusing on their photochemical properties, biological activity, and experimental applications.
This guide will delve into the key characteristics of prominent caged glutamate compounds, including MNI-glutamate, RuBi-glutamate, and CDNI-glutamate. We will present a quantitative comparison of their performance metrics, detailed experimental protocols for their use, and visual representations of relevant signaling pathways and workflows to aid in experimental design and interpretation.
Performance Comparison of Caged Glutamate Compounds
The efficacy of a caged compound is determined by several key photophysical and biological parameters. These include the quantum yield (Φ), which represents the efficiency of photorelease upon absorbing a photon, the two-photon absorption cross-section (δ₂), which is critical for high-resolution three-dimensional uncaging, and the rate of glutamate release. Furthermore, potential off-target effects, such as receptor antagonism, are crucial considerations for experimental design. The following table summarizes the key quantitative data for several widely used caged glutamate compounds.
| Caged Compound | One-Photon Quantum Yield (Φ) | Two-Photon Cross-Section (δ₂) (GM) | Excitation Wavelength (nm) | Release Rate | Off-Target Effects |
| MNI-glutamate | 0.065-0.085 | 0.06 at 730 nm | 300-380 (one-photon), ~720 (two-photon)[1] | Rapid | Strong antagonist at GABA-A receptors[2] |
| RuBi-glutamate | High (not explicitly quantified in provided text)[3][4] | Not explicitly quantified in provided text | Visible (blue) for one-photon, ~800 for two-photon[3] | Rapid | Reduces GABAergic responses, but less than MNI-glutamate[3][4] |
| CDNI-glutamate | 0.5[5] | Not explicitly quantified, but efficient two-photon uncaging at 720 nm[5] | ~350 (one-photon), 720 (two-photon)[5] | Rapid | Potential for reduced GABA-A receptor interference compared to MNI-glutamate[6] |
| DEAC450-Glu | Not specified | >60-fold greater at 900 nm vs 720 nm[7] | ~450 (one-photon), 900 (two-photon)[7] | Rapid | Not specified |
| PMNB-glutamate | εΦ = 990 M⁻¹cm⁻¹ at 315 nm | δΦ = 0.45 GM at 800 nm[8] | 315 (one-photon), 800 (two-photon)[8] | Rapid | Not specified |
| γ-CNB-glutamate | 0.14[9] | Not specified | 308 nm[9] | Microsecond timescale[9] | Does not desensitize or inhibit glutamate receptors at 1 mM[9] |
Experimental Protocols
The successful application of caged compounds relies on meticulous experimental procedures. Below are generalized protocols for two-photon uncaging of glutamate and subsequent electrophysiological recording, which should be adapted based on the specific caged compound, experimental preparation, and research question.
Two-Photon Glutamate Uncaging
Two-photon uncaging offers sub-micron spatial resolution, enabling the stimulation of individual dendritic spines.[1][10][11]
Materials:
-
Caged glutamate compound (e.g., MNI-glutamate, RuBi-glutamate)
-
Artificial cerebrospinal fluid (ACSF)
-
Two-photon laser scanning microscope equipped with a femtosecond-pulsed laser (e.g., Ti:sapphire laser)
-
Whole-cell patch-clamp setup
Procedure:
-
Preparation of Caged Compound Solution: Dissolve the caged glutamate in ACSF to the desired final concentration. For example, MNI-glutamate is often used at concentrations ranging from 2.5 mM to 10 mM for two-photon uncaging.[2][3] RuBi-glutamate can be used at lower concentrations, around 300 µM.[3][4]
-
Tissue Preparation: Prepare acute brain slices or neuronal cultures as per standard laboratory protocols.
-
Bath Application: Perfuse the prepared tissue with ACSF containing the caged glutamate compound.
-
Identification of Target Neuron/Spine: Using the two-photon microscope, locate the neuron of interest and the specific dendritic spine to be stimulated.
-
Uncaging: Tune the laser to the appropriate wavelength for two-photon excitation of the chosen caged compound (e.g., ~720 nm for MNI-glutamate, ~800 nm for RuBi-glutamate).[1][3] Deliver a short laser pulse (e.g., 0.5-10 ms) focused on the targeted spine to photorelease glutamate.[12]
-
Control for Phototoxicity: Monitor the health of the cell and the stability of the preparation throughout the experiment. Use the minimum laser power and duration necessary to elicit a physiological response to minimize potential photodamage.
Electrophysiological Recording of Uncaging-Evoked Responses
Electrophysiological recordings are used to measure the neuronal response to the photoreleased glutamate.
Procedure:
-
Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from the neuron of interest.
-
Data Acquisition: Record the membrane current or potential. Photorelease of glutamate onto a dendritic spine is expected to elicit an excitatory postsynaptic current (EPSC) or potential (EPSP).
-
Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the uncaging-evoked postsynaptic currents (uEPSCs). These parameters can provide insights into the properties of the postsynaptic glutamate receptors.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in caged compound studies can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate a key glutamate receptor signaling pathway and a typical experimental workflow for two-photon uncaging.
Caption: Glutamate receptor signaling cascade leading to LTP.
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 4. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. higleylab.org [higleylab.org]
- 8. Photolabile glutamate protecting group with high one- and two-photon uncaging efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines | Springer Nature Experiments [experiments.springernature.com]
- 12. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-7-nitroindoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Bromo-7-nitroindoline, ensuring compliance and minimizing risk.
This compound is a halogenated nitroaromatic compound that requires careful handling and disposal due to its potential hazards. It is classified as a toxic organic solid and must be treated as hazardous waste. Adherence to the following procedures is essential for the safety of laboratory personnel and the protection of the environment.
Key Safety and Disposal Information
A summary of the essential safety and logistical information for this compound is provided in the table below. This data is crucial for making informed decisions regarding its handling and disposal.
| Parameter | Information | Source |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C8H7BrN2O2 | PubChem |
| UN Number | UN2811 | Fisher Scientific |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (this compound) | Fisher Scientific |
| Hazard Class | 6.1 (Toxic) | Fisher Scientific |
| Packing Group | III | Fisher Scientific |
| Primary Disposal Method | Incineration by a licensed chemical destruction plant.[1] | ChemicalBook |
| Environmental Precautions | Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[1] | ChemicalBook |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of all personnel and is in compliance with all relevant regulations. On-site treatment or neutralization is not recommended.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
In case of dust, a NIOSH-approved respirator is necessary.
2. Waste Segregation: As a halogenated organic compound, this compound waste must be segregated from other waste streams.[2]
-
Use a designated, clearly labeled waste container for "Halogenated Organic Waste."[2]
-
Do not mix with non-halogenated organic waste, aqueous waste, or solid municipal waste.
3. Container Management: Proper container management is crucial to prevent leaks and exposure.
-
Use a robust, leak-proof container that is compatible with the chemical.
-
The container must be kept securely closed when not in use.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., toxic).
4. Storage of Waste: Store the sealed hazardous waste container in a designated and controlled satellite accumulation area.
-
The storage area should be well-ventilated.
-
Store away from incompatible materials, such as strong oxidizing agents.
5. Professional Disposal: The disposal of this compound must be handled by a licensed professional waste disposal service.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
-
The recommended method of disposal is controlled incineration in a chemical incinerator equipped with a flue gas scrubber to neutralize harmful combustion products.[1]
6. Spill Cleanup: In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect the spilled material and any contaminated absorbent materials in a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent.
7. Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[4]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
